2-(Diethoxymethyl)thiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(diethoxymethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S/c1-3-10-9(11-4-2)8-6-5-7-12-8/h5-7,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGPTGMAMGKKTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CS1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483948 | |
| Record name | 2-(diethoxymethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13959-97-2 | |
| Record name | 2-(diethoxymethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Diethoxymethyl)thiophene from Thiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(diethoxymethyl)thiophene from thiophene, a key intermediate in the development of various pharmaceutical compounds. This document outlines the primary synthetic methodologies, complete with detailed experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.
Executive Summary
The synthesis of this compound from thiophene is most reliably achieved through a two-step process. This involves the initial formylation of thiophene to produce the intermediate, 2-thiophenecarboxaldehyde, followed by the acetalization of this aldehyde to yield the final product. The Vilsmeier-Haack reaction is a well-established and effective method for the initial formylation step. This guide will provide a detailed breakdown of this two-step approach, including reaction conditions, stoichiometry, and purification methods. While direct diethoxymethylation of thiophene is a theoretical possibility, the two-step pathway is the more documented and reproducible route.
Physicochemical Properties
A summary of the key physicochemical properties of the compounds involved in the synthesis is presented in Table 1.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | CAS Number |
| Thiophene | C₄H₄S | 84.14 | 84 | 1.0649 (at 20°C)[1] | 110-02-1[1] |
| 2-Thiophenecarboxaldehyde | C₅H₄OS | 112.15 | 97-100 (at 27 mmHg)[2] | ~1.2 | 98-03-3 |
| This compound | C₉H₁₄O₂S | 186.27[3][4] | 96-98 (at 14 Torr)[4] | 1.066 (Predicted)[4] | 13959-97-2[4] |
Synthetic Pathway: A Two-Step Approach
The most prevalent and well-documented method for the synthesis of this compound is a two-step procedure. The logical flow of this process is illustrated in the diagram below.
Caption: Workflow for the two-step synthesis of this compound.
Step 1: Vilsmeier-Haack Formylation of Thiophene
The initial step involves the formylation of thiophene to produce 2-thiophenecarboxaldehyde using the Vilsmeier-Haack reaction.[2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2]
Caption: Reaction pathway for the Vilsmeier-Haack formylation of thiophene.
Experimental Protocol: Synthesis of 2-Thiophenecarboxaldehyde
This protocol is adapted from a well-established Organic Syntheses procedure.[5]
Materials:
-
Thiophene
-
N-methylformanilide
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water
-
Diethyl ether
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Equipment:
-
500-mL three-necked round-bottomed flask with ground-glass joints
-
Thermometer
-
Mechanical stirrer
-
Dropping funnel
-
Calcium chloride tube
-
Cold-water bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In the 500-mL three-necked flask, combine N-methylformanilide (135 g, 1.0 mole) and phosphorus oxychloride (153 g, 1.0 mole). Allow the mixture to stand for 30 minutes.
-
Begin mechanical stirring and immerse the flask in a cold-water bath.
-
Add thiophene (92.4 g, 1.1 moles) dropwise via the dropping funnel, maintaining the internal temperature between 25-35 °C.
-
After the addition is complete, continue stirring for 2 hours at the same temperature.
-
Allow the reaction mixture to stand at room temperature for 15 hours.
-
Pour the dark, viscous solution into a vigorously stirred mixture of 400 g of crushed ice and 250 mL of water.
-
The aqueous layer is separated and extracted with three 300-mL portions of ether.
-
The ether extracts are combined with the organic layer and washed twice with 200-mL portions of dilute hydrochloric acid to remove all traces of N-methylaniline.
-
These aqueous washings are in turn extracted with 200 mL of ether, and the ether extract is added to the ether solution of the product.
-
The combined ether extracts are washed twice with 200-mL portions of saturated sodium bicarbonate solution, then with 100 mL of water, and finally are dried over anhydrous sodium sulfate.
-
The yellow oil obtained by concentrating the ether solution is purified by vacuum distillation.
Quantitative Data for Step 1
Table 2: Summary of Reaction Parameters for the Synthesis of 2-Thiophenecarboxaldehyde
| Parameter | Value |
| Reactants | |
| Thiophene | 1.1 moles |
| N-methylformanilide | 1.0 mole |
| Phosphorus oxychloride (POCl₃) | 1.0 mole |
| Reaction Conditions | |
| Temperature | 25-35 °C |
| Reaction Time | 2 hours stirring, 15 hours standing |
| Product | |
| Product Name | 2-Thiophenecarboxaldehyde |
| Yield | 71-74%[2][5] |
| Boiling Point | 97-100 °C at 27 mmHg[2][5] |
| Refractive Index (n²³⁄D) | 1.5893[2] |
Step 2: Acetalization of 2-Thiophenecarboxaldehyde
The second step involves the conversion of 2-thiophenecarboxaldehyde to this compound. This is a standard acid-catalyzed acetalization reaction using triethyl orthoformate as both a reactant and a dehydrating agent, in the presence of an alcohol like ethanol.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Thiophenecarboxaldehyde
-
Triethyl orthoformate
-
Absolute ethanol
-
Anhydrous p-toluenesulfonic acid (or other suitable acid catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a solution of 2-thiophenecarboxaldehyde (1 equivalent) in absolute ethanol, add triethyl orthoformate (1.2 equivalents).
-
Add a catalytic amount of anhydrous p-toluenesulfonic acid.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Remove the ethanol by rotary evaporation.
-
Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can then be purified by vacuum distillation.
Quantitative Data for Step 2
Table 3: Summary of Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Reactants | |
| 2-Thiophenecarboxaldehyde | 1.0 equivalent |
| Triethyl orthoformate | 1.2 equivalents |
| Absolute Ethanol | Solvent |
| p-Toluenesulfonic acid | Catalytic amount |
| Reaction Conditions | |
| Temperature | Reflux |
| Reaction Time | 2-4 hours (monitor by TLC/GC) |
| Product | |
| Product Name | This compound |
| Expected Yield | High (typically >85% for acetalizations) |
| Boiling Point | 96-98 °C at 14 Torr[4] |
Direct Synthesis of this compound (Alternative Route)
A direct synthesis of this compound from thiophene and triethyl orthoformate is theoretically plausible via an electrophilic substitution reaction. This would likely require a strong Lewis or Brønsted acid catalyst. However, detailed experimental protocols for this specific direct conversion are not well-documented in the reviewed literature, suggesting that the two-step process is the more established and reliable method.
Conclusion
The synthesis of this compound is most effectively and reproducibly achieved through a two-step synthetic sequence involving the Vilsmeier-Haack formylation of thiophene followed by the acid-catalyzed acetalization of the resulting 2-thiophenecarboxaldehyde. This guide provides detailed experimental protocols and quantitative data for this established route, offering a solid foundation for researchers and professionals in the field of drug development and organic synthesis. Further optimization of reaction conditions may lead to improved yields and purity.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Diethoxymethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Diethoxymethyl)thiophene (CAS No. 13959-97-2). The information is curated to support research, development, and drug discovery activities by presenting key data in a structured and accessible format, including detailed experimental protocols and visual representations of its synthesis.
Core Physical and Chemical Properties
This compound, also known as 2-thiophenecarboxaldehyde diethyl acetal, is a heterocyclic organic compound. It possesses a thiophene ring substituted at the 2-position with a diethoxymethyl group. This structure imparts specific characteristics relevant to its use as a synthetic intermediate.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing experimental conditions, understanding its behavior in different environments, and for quality control purposes.
| Property | Value | Source(s) |
| CAS Number | 13959-97-2 | [1][2][3] |
| Molecular Formula | C₉H₁₄O₂S | [1][3] |
| Molecular Weight | 186.27 g/mol | [2][3][4] |
| Boiling Point | 96-98 °C | [5] |
| 219.4 ± 25.0 °C at 760 mmHg | [6] | |
| Density | 1.1 ± 0.1 g/cm³ | [6] |
| 1.066 ± 0.06 g/cm³ (Predicted) | [5] | |
| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [6] |
| Physical Form | Liquid | [2] |
| Purity | 97% | [1] |
It is important to note the discrepancy in the reported boiling points, which may be due to different experimental conditions or the presence of impurities. Researchers should consider distillation under reduced pressure for purification.
Synthesis and Reactivity
This compound is primarily synthesized from 2-thiophenecarboxaldehyde through an acetalization reaction with ethanol. This reaction is a common and efficient method for protecting the aldehyde functional group.
Experimental Protocol: Synthesis of this compound
The following is a general experimental protocol for the synthesis of this compound based on the acetalization of 2-thiophenecarboxaldehyde. This procedure is adapted from established methods for acetal formation.
Materials:
-
2-Thiophenecarboxaldehyde
-
Anhydrous Ethanol
-
Acid Catalyst (e.g., p-toluenesulfonic acid, anhydrous HCl)
-
Drying Agent (e.g., anhydrous sodium sulfate, anhydrous magnesium sulfate)
-
Anhydrous solvent for workup (e.g., diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 2-thiophenecarboxaldehyde in an excess of anhydrous ethanol.
-
Add a catalytic amount of a suitable acid catalyst (e.g., a few crystals of p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate.
-
Remove the excess ethanol under reduced pressure.
-
Extract the residue with diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Caption: Workflow for the synthesis of this compound.
Reactivity
The diethoxymethyl group serves as a protecting group for the aldehyde functionality. This allows for chemical transformations on the thiophene ring without affecting the aldehyde. The acetal is stable under neutral and basic conditions but can be readily hydrolyzed back to the aldehyde under acidic conditions. The thiophene ring itself is aromatic and can undergo electrophilic substitution reactions, primarily at the 5-position due to the activating effect of the sulfur atom and the substituent at the 2-position.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the three protons on the thiophene ring, typically in the aromatic region (δ 6.8-7.5 ppm). The methine proton of the acetal group (CH(OEt)₂) would likely appear as a singlet or a triplet around δ 5.5-6.0 ppm. The methylene protons (-OCH₂CH₃) of the two ethoxy groups would resonate as a quartet around δ 3.5-3.8 ppm, and the methyl protons (-OCH₂CH₃) would appear as a triplet around δ 1.2-1.4 ppm.
-
¹³C NMR: The carbon NMR spectrum would show four signals for the thiophene ring carbons, with the carbon attached to the acetal group being the most downfield of the ring carbons. The acetal carbon (CH(OEt)₂) is expected to resonate around δ 100-110 ppm. The methylene carbons (-OCH₂CH₃) would appear around δ 60-65 ppm, and the methyl carbons (-OCH₂CH₃) would be found in the upfield region, around δ 15 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the absence of a strong carbonyl (C=O) stretching band (which would be present in the starting material, 2-thiophenecarboxaldehyde, around 1660-1700 cm⁻¹). Key absorptions would include:
-
C-H stretching of the thiophene ring (around 3100 cm⁻¹)
-
Aliphatic C-H stretching of the ethyl groups (2850-3000 cm⁻¹)
-
C-O-C stretching of the acetal group (strong bands in the 1050-1150 cm⁻¹ region)
-
Characteristic thiophene ring vibrations (in the fingerprint region, 1300-1500 cm⁻¹ and below 1000 cm⁻¹)
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 186. The fragmentation pattern would likely involve the loss of ethoxy groups (-OEt, m/z 45) and the entire diethoxymethyl group. Cleavage of the C-S bond and fragmentation of the thiophene ring are also possible.
Logical Relationships in Synthesis and Analysis
The synthesis and subsequent analysis of this compound follow a logical progression, as illustrated in the diagram below. The starting material is converted to the product, which is then purified and characterized using various spectroscopic techniques to confirm its identity and purity.
Caption: Logical relationship between synthesis and analytical verification.
This guide provides a foundational understanding of the physical and chemical properties of this compound. For specific applications, it is recommended to perform detailed experimental validation of these properties.
References
An In-depth Technical Guide to 3-(4-Fluorobenzoyl)propionic Acid (CAS No. 366-77-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the characterization data for 3-(4-Fluorobenzoyl)propionic acid. Initially misidentified by the requested CAS number 3943-98-0, the correct Chemical Abstracts Service (CAS) registry number for this compound is 366-77-8 .
3-(4-Fluorobenzoyl)propionic acid is a versatile organic compound with significant applications in pharmaceutical development and biochemical research. It is notably recognized as a metabolite of the antipsychotic drug haloperidol.[1] Recent studies have elucidated its role as an inhibitor of mitogen-activated protein kinase kinase (MEK), specifically MEK1 and MEK2, highlighting its potential as a tool compound for cancer research and other signaling pathway investigations. This guide summarizes its physicochemical properties, spectroscopic characterization, synthesis, and key biological activities, including detailed experimental protocols.
Physicochemical Properties
The fundamental physical and chemical properties of 3-(4-Fluorobenzoyl)propionic acid are summarized in the table below, providing a foundational dataset for laboratory use and computational modeling.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉FO₃ | [2] |
| Molecular Weight | 196.18 g/mol | [2] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 100-102 °C | [1] |
| Boiling Point (Predicted) | 374.4 ± 22.0 °C | |
| Density (Estimate) | 1.2441 g/cm³ | |
| Solubility | Slightly soluble in Chloroform and Methanol | |
| InChI Key | WUYWHIAAQYQKPP-UHFFFAOYSA-N | [1] |
| SMILES | O=C(O)CCC(=O)c1ccc(F)cc1 | [1] |
Spectroscopic Characterization Data
Detailed spectroscopic data is crucial for the unambiguous identification and quality control of 3-(4-Fluorobenzoyl)propionic acid. The following tables present the key spectral features from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.01 | dd | 2H | Aromatic protons ortho to carbonyl |
| 7.14 | t | 2H | Aromatic protons meta to carbonyl |
| 3.29 | t | 2H | -CH₂- (adjacent to carbonyl) |
| 2.81 | t | 2H | -CH₂- (adjacent to carboxylic acid) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 198.0 | C=O (ketone) |
| 178.5 | C=O (carboxylic acid) |
| 165.9 (d, J=255 Hz) | C-F |
| 132.5 | Quaternary aromatic carbon |
| 130.8 (d, J=9 Hz) | Aromatic CH |
| 115.8 (d, J=22 Hz) | Aromatic CH |
| 33.5 | -CH₂- (ketone side) |
| 28.0 | -CH₂- (acid side) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
A detailed vibrational analysis of 3-(4-fluorobenzoyl) propionic acid has been performed using FT-IR and FT-Raman spectroscopy.[3] The characteristic absorption bands are tabulated below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| 1710 | Strong | C=O stretch (carboxylic acid dimer) |
| 1685 | Strong | C=O stretch (aromatic ketone) |
| 1600, 1508 | Medium | C=C stretch (aromatic ring) |
| 1220 | Strong | C-O stretch (carboxylic acid) |
| 840 | Strong | C-H out-of-plane bend (para-substituted ring) |
Mass Spectrometry
-
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 196 | 5.6% | [M]⁺ (Molecular Ion) |
| 178 | 5.3% | [M - H₂O]⁺ |
| 123 | 100% | [FC₆H₄CO]⁺ (Fluorobenzoyl cation) |
| 95 | 29.2% | [C₆H₄F]⁺ |
Experimental Protocols
This section details the methodologies for the synthesis of 3-(4-Fluorobenzoyl)propionic acid and key biological assays to characterize its activity.
Synthesis via Friedel-Crafts Acylation
This protocol describes a standard laboratory-scale synthesis of 3-(4-Fluorobenzoyl)propionic acid.
Materials:
-
Anhydrous Aluminum chloride (AlCl₃)
-
Fluorobenzene
-
Succinic anhydride
-
6N Hydrochloric acid (HCl)
-
Methylene chloride (DCM)
-
2N Sodium hydroxide (NaOH)
-
Activated carbon
-
Hexane
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, addition funnel)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet.
-
Charge the flask with anhydrous aluminum chloride (170 g) and fluorobenzene (266 g).
-
Cool the mixture to 10 °C using an ice bath while stirring under a nitrogen atmosphere.
-
Add succinic anhydride (54.4 g) portion-wise through the addition funnel, maintaining the temperature between 10 °C and 20 °C.
-
After the addition is complete, continue stirring at this temperature for 1.5 hours.
-
Heat the reaction mixture on a steam bath for 45 minutes.
-
Pour the reaction mixture onto 1.2 kg of crushed ice containing 280 ml of 6N HCl.
-
Extract the product into methylene chloride.
-
Wash the organic layer with water.
-
Back-extract the product into 2N NaOH.
-
Treat the basic aqueous extract with activated carbon and then filter.
-
Acidify the filtrate with HCl to precipitate the crude product.
-
Collect the solid by filtration and recrystallize from a methylene chloride/hexane mixture to yield pure 3-(4-Fluorobenzoyl)propionic acid.
In Vitro MEK1 Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of 3-(4-Fluorobenzoyl)propionic acid against MEK1 kinase. The assay measures the phosphorylation of the MEK1 substrate, inactive ERK2.
Materials:
-
3-(4-Fluorobenzoyl)propionic acid
-
Recombinant active MEK1-GST
-
Recombinant inactive ERK2
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
Dithiothreitol (DTT)
-
Adenosine triphosphate (ATP)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of 3-(4-Fluorobenzoyl)propionic acid in DMSO. Perform serial dilutions to create a range of test concentrations (e.g., from 100 µM to 1 nM). The final DMSO concentration in the assay should be ≤ 1%.
-
Enzyme and Substrate Preparation: Dilute the active MEK1 enzyme and inactive ERK2 substrate to their desired working concentrations in kinase reaction buffer supplemented with DTT.
-
Assay Setup:
-
To the wells of a 384-well plate, add 5 µL of the serially diluted 3-(4-Fluorobenzoyl)propionic acid or DMSO (for control wells).
-
Add 10 µL of the diluted active MEK1 enzyme to each well.
-
Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction Initiation:
-
Prepare a substrate/ATP mixture containing inactive ERK2 and ATP in kinase reaction buffer.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to all wells. The final reaction volume will be 25 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the luminescent kinase assay reagent to room temperature.
-
Add 25 µL of the reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate for 10-30 minutes at room temperature, protected from light.
-
-
Data Measurement and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
In Vivo Catalepsy Assessment in Mice
This protocol describes the bar test to assess catalepsy in mice, a potential phenotype resulting from the modulation of central nervous system pathways.
Materials:
-
Male C57BL/6 mice
-
3-(4-Fluorobenzoyl)propionic acid
-
Vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80)
-
Horizontal bar (diameter: 0.5 cm; height: 4.5 cm)
-
Stopwatch
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer 3-(4-Fluorobenzoyl)propionic acid (at desired doses, e.g., 1-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Catalepsy Measurement:
-
At specified time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the mouse's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the latency (in seconds) for the mouse to remove both forepaws from the bar.
-
A cut-off time of 180-300 seconds is typically used. If the mouse remains on the bar for the entire cut-off period, record the maximum time.
-
-
Data Analysis: Compare the latency to descend between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). An increase in latency indicates a cataleptic state.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway, which is inhibited by 3-(4-Fluorobenzoyl)propionic acid.
Caption: Inhibition of the MEK/ERK signaling pathway.
Experimental Workflow Diagrams
The following diagrams outline the workflows for the key experimental protocols described in this guide.
A. In Vitro MEK1 Kinase Inhibition Assay Workflow
References
- 1. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro MEK1 Kinase Assay [bio-protocol.org]
- 3. Molecular structural, spectroscopic (ft-ir, ft-raman and uv–vis) studies on the 3-(4-fluorobenzoyl) propionic acid by dft calculations | International Journal of Current Research [journalcra.com]
Spectroscopic Profile of 2-(Diethoxymethyl)thiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral characteristics of 2-(Diethoxymethyl)thiophene. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous thiophene derivatives.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₁₄O₂S[1]
-
Molecular Weight: 186.28 g/mol [1]
-
Structure:
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known spectral data of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Chloroform-d (CDCl₃) Standard: Tetramethylsilane (TMS)
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | Doublet of doublets | 1H | H-5 (thiophene ring) |
| ~7.00 | Doublet of doublets | 1H | H-3 (thiophene ring) |
| ~6.95 | Doublet of doublets | 1H | H-4 (thiophene ring) |
| ~5.60 | Singlet | 1H | CH (acetal) |
| ~3.60 | Quartet | 4H | OCH₂ (ethoxy) |
| ~1.25 | Triplet | 6H | CH₃ (ethoxy) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C-2 (thiophene ring) |
| ~127 | C-5 (thiophene ring) |
| ~126 | C-3 (thiophene ring) |
| ~125 | C-4 (thiophene ring) |
| ~100 | CH (acetal) |
| ~62 | OCH₂ (ethoxy) |
| ~15 | CH₃ (ethoxy) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak-Medium | C-H stretching (aromatic) |
| 2975-2850 | Medium-Strong | C-H stretching (aliphatic) |
| ~1450 | Medium | C=C stretching (thiophene ring) |
| 1150-1050 | Strong | C-O stretching (acetal) |
| ~850 | Medium-Strong | C-H out-of-plane bending (2-substituted thiophene) |
| ~700 | Medium | C-S stretching |
Mass Spectrometry (MS)
Ionization Mode: Electron Ionization (EI)
Table 4: Predicted Mass Spectrum Fragmentation
| m/z | Proposed Fragment |
| 186 | [M]⁺ (Molecular ion) |
| 141 | [M - OCH₂CH₃]⁺ |
| 113 | [M - CH(OCH₂CH₃)₂ + H]⁺ (Thiophene-2-carboxaldehyde cation radical) |
| 103 | [CH(OCH₂CH₃)₂]⁺ |
| 83 | [C₄H₃S]⁺ (Thienyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
IR Spectroscopy
-
Sample Preparation: Place a drop of neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Data Acquisition: Record the infrared spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean salt plates.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
-
Ionization: Ionize the sample using a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum.
Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Synthesis, Purification, and Spectroscopic Analysis.
References
An In-depth Technical Guide on the Stability and Storage of 2-(Diethoxymethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Diethoxymethyl)thiophene. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide synthesizes information from studies on analogous thiophene derivatives and general principles of chemical stability and forced degradation studies. The information herein is intended to guide researchers in handling, storing, and evaluating the stability of this compound.
Chemical Profile
-
IUPAC Name: this compound
-
Synonyms: Thiophene-2-carboxaldehyde diethyl acetal
-
Molecular Formula: C₉H₁₄O₂S
-
Molecular Weight: 186.27 g/mol
-
Structure:
General Stability Profile
Thiophene and its derivatives are generally considered to be relatively stable aromatic compounds. However, the presence of the diethoxymethyl group (an acetal) introduces specific vulnerabilities. The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.
Key Stability Concerns:
-
Acidic Conditions: Acetals are known to be susceptible to hydrolysis under acidic conditions, which would lead to the formation of thiophene-2-carboxaldehyde and ethanol. The thiophene ring itself is relatively stable to acid, unlike furan and pyrrole which are prone to polymerization. However, strong acidic conditions should be avoided to prevent degradation of the acetal functional group.
-
Basic Conditions: While generally more stable to bases than to acids, prolonged exposure to strong basic conditions, especially at elevated temperatures, may lead to other degradation pathways.
-
Oxidative Stress: The thiophene ring can be susceptible to oxidation, potentially leading to the formation of thiophene S-oxides.
-
Photostability: Thiophene derivatives can be sensitive to light, which may induce photochemical reactions and degradation.
-
Thermal Stress: Elevated temperatures can accelerate degradation processes, including hydrolysis and oxidation.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on general handling guidelines for thiophene derivatives:
| Parameter | Recommended Condition |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and moisture, which can contribute to degradation. |
| Container | Use a tightly sealed, light-resistant container (e.g., amber glass vial) to protect from light and prevent evaporation. |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases. |
Potential Degradation Pathways
Based on the chemical structure of this compound and the known reactivity of thiophenes and acetals, the following degradation pathways are plausible under forced degradation conditions:
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Testing
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1] The following are generalized protocols for conducting forced degradation studies on this compound. The extent of degradation should ideally be in the range of 5-20%.[1]
5.1. Analytical Method
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is crucial for separating and quantifying the parent compound from its degradation products.[2]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound and its potential degradation products (like thiophene-2-carboxaldehyde) show significant absorbance.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
5.2. Forced Degradation Protocols
5.2.1. Acidic Hydrolysis
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Add a solution of hydrochloric acid (e.g., 0.1 N HCl) to the sample solution.
-
Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 N NaOH), and dilute with the mobile phase to a suitable concentration.
-
Analyze the samples by the validated HPLC method.
5.2.2. Basic Hydrolysis
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of sodium hydroxide (e.g., 0.1 N NaOH) to the sample solution.
-
Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period.
-
At each time point, withdraw an aliquot, neutralize it with a suitable acid (e.g., 0.1 N HCl), and dilute with the mobile phase.
-
Analyze the samples by HPLC.
5.2.3. Oxidative Degradation
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.
-
Incubate the mixture at room temperature for a defined period, protected from light.
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
-
Analyze the samples by HPLC.
5.2.4. Thermal Degradation
-
Place a solid sample of this compound in a controlled temperature oven (e.g., 80 °C).
-
Prepare solutions of the compound and expose them to the same high temperature.
-
At defined time points, remove samples, allow them to cool to room temperature, and prepare solutions for analysis.
-
Analyze the samples by HPLC.
5.2.5. Photolytic Degradation
-
Expose a solution of this compound to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At defined time points, withdraw aliquots from both the exposed and control samples.
-
Analyze the samples by HPLC.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for conducting a comprehensive stability assessment of this compound.
Caption: A logical workflow for the stability assessment of this compound.
Disclaimer: The information provided in this guide is based on general chemical principles and data from related compounds. It is essential to perform specific stability studies on this compound to obtain accurate and reliable data for its use in research and development.
References
Navigating the Commercial Landscape and Synthesis of 2-(Diethoxymethyl)thiophene: A Technical Guide
For researchers, scientists, and professionals in drug development, the accessibility and synthesis of key chemical intermediates are critical for advancing novel therapeutic programs. 2-(Diethoxymethyl)thiophene, a versatile building block, presents both opportunities and challenges in its procurement and application. This in-depth technical guide provides a comprehensive overview of its commercial availability, details a plausible synthetic route, and outlines purification strategies.
Commercial Availability
This compound is commercially available from a number of chemical suppliers, catering to a range of research and development needs. The compound, identified by the CAS Number 13959-97-2, is typically offered at a purity of 97% or higher. It is a liquid at room temperature and requires storage in a dry environment at 2-8°C. While pricing is subject to change and often dependent on the quantity ordered, the following table summarizes the offerings from several key suppliers.
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich (AOBChem) | AOBH9A2C3772 | 97% | Inquire |
| Thoreauchem | TH-D06138 | 97% | Inquire |
| BLD Pharm | 13959-97-2 | Inquire | Inquire |
| Alfa Chemistry | ACM13959972 | Inquire | Inquire |
| Wuhan Fengzhulin Chemical Technology | 2025072402565 | Inquire | Inquire |
| Leyan Reagents | 13959-97-2 | 98% | Inquire |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and purification of this compound are not extensively documented in publicly available literature, a plausible and effective procedure can be adapted from established methods for the synthesis of similar thiophene acetals.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through the acid-catalyzed acetalization of 2-thiophenecarboxaldehyde with triethyl orthoformate.
Materials:
-
2-Thiophenecarboxaldehyde
-
Triethyl orthoformate
-
Anhydrous ethanol
-
p-Toluenesulfonic acid (catalyst)
-
Anhydrous sodium carbonate
-
Anhydrous magnesium sulfate
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a stirred solution of 2-thiophenecarboxaldehyde (1 equivalent) in anhydrous ethanol, add triethyl orthoformate (1.2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding anhydrous sodium carbonate to neutralize the acid catalyst.
-
Remove the ethanol by rotary evaporation.
-
Dilute the residue with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification Protocol
The crude product can be purified by vacuum distillation to yield pure this compound.
Procedure:
-
Set up a vacuum distillation apparatus.
-
Transfer the crude this compound to the distillation flask.
-
Heat the flask gently under reduced pressure.
-
Collect the fraction that distills at the appropriate boiling point for this compound. The exact boiling point will depend on the pressure.
Biological Activity and Signaling Pathways
Extensive searches of scientific literature and databases did not yield specific information regarding the biological activity or the signaling pathways directly modulated by this compound. While the broader class of thiophene derivatives is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, the specific contributions of the diethoxymethyl substituent at the 2-position of the thiophene ring have not been characterized.
The thiophene moiety is a well-known bioisostere of the benzene ring and is frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. It is plausible that this compound could serve as a precursor or intermediate in the synthesis of more complex, biologically active molecules. The acetal group can act as a protected aldehyde, which can be deprotected under acidic conditions to reveal a reactive carbonyl group for further chemical modifications.
Given the absence of specific data on its interaction with biological targets, a diagram of a signaling pathway involving this compound cannot be provided at this time. Researchers investigating this compound would need to conduct initial biological screenings to identify any potential therapeutic applications and elucidate its mechanism of action.
Part 1: Synthesis of 2-Thiophenecarboxaldehyde via Vilsmeier-Haack Reaction
An In-depth Technical Guide to the Formation Mechanism of 2-(Diethoxymethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway and reaction mechanisms involved in the formation of this compound. This compound is a valuable building block in organic synthesis, often utilized as a protected form of 2-thiophenecarboxaldehyde in the development of pharmaceutical agents and other advanced materials. The synthesis is typically achieved through a two-step process: the formylation of thiophene to yield 2-thiophenecarboxaldehyde, followed by the acid-catalyzed acetalization of the resulting aldehyde.
The most common and industrially relevant method for the synthesis of 2-thiophenecarboxaldehyde (also known as 2-thenaldehyde) is the Vilsmeier-Haack reaction.[1] This reaction involves the formylation of an electron-rich aromatic ring, such as thiophene, using a Vilsmeier reagent.[1] The Vilsmeier reagent is an electrophilic iminium salt generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF) or N-methylformanilide, and a halogenating agent like phosphorus oxychloride (POCl₃) or phosgene (COCl₂).[2][3]
Mechanism of Formation
The Vilsmeier-Haack reaction proceeds through two main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide reacts with phosphorus oxychloride to form an electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The substitution occurs preferentially at the C2 (alpha) position due to the higher stability of the resulting cationic intermediate. Subsequent hydrolysis of the iminium salt intermediate during aqueous workup yields the final product, 2-thiophenecarboxaldehyde.
Data Presentation: Vilsmeier-Haack Reaction Conditions
The following table summarizes quantitative data from various cited experimental protocols for the synthesis of 2-thiophenecarboxaldehyde.
| Parameter | Method 1[4] | Method 2[3] | Method 3[5] |
| Thiophene (molar eq.) | 1.1 | 1.0 | 1.0 |
| Formylating Agent | N-methylformanilide | DMF / Solid Phosgene | DMF / Phosgene |
| Formylating Agent (molar eq.) | 1.0 | 2.6 | 1.3 |
| Halogenating Agent | POCl₃ | Triphosgene (as phosgene source) | Phosgene |
| Halogenating Agent (molar eq.) | 1.0 | 0.5 | 1.3 |
| Solvent | None (reagents as solvent) | Chlorobenzene | 1,2-dichloroethane |
| Temperature | 25-35 °C | 0 °C, then 75-85 °C | 70 °C |
| Reaction Time | 2 hrs stirring, 15 hrs standing | 1 hr at 0 °C, 6 hrs at temp | 2 hrs |
| Reported Yield | 71-74% | 88% | 98% (based on conversion) |
Experimental Protocol: Synthesis of 2-Thiophenecarboxaldehyde
This protocol is adapted from a well-established Organic Syntheses procedure.[4]
Materials:
-
N-methylformanilide (135 g, 1.0 mole)
-
Phosphorus oxychloride (POCl₃) (153 g, 1.0 mole)
-
Thiophene (92.4 g, 1.1 moles)
-
Crushed Ice
-
Water
-
Diethyl ether
-
Dilute Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine N-methylformanilide and phosphorus oxychloride. Allow the mixture to stand for 30 minutes.
-
Begin stirring and immerse the flask in a cold-water bath to maintain the internal temperature between 25-35 °C.
-
Add thiophene dropwise via the dropping funnel at a rate that maintains the specified temperature range.
-
After the addition is complete, continue stirring for an additional 2 hours at the same temperature.
-
Allow the reaction mixture to stand at room temperature for 15 hours. The solution will become dark and viscous.
-
Pour the reaction mixture into a vigorously stirred mixture of 400 g of crushed ice and 250 mL of water for hydrolysis.
-
Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it three times with 300-mL portions of diethyl ether.
-
Combine the ether extracts with the original organic layer. Wash the combined solution twice with 200-mL portions of dilute hydrochloric acid, followed by two 200-mL portions of saturated sodium bicarbonate solution, and finally with 100 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the diethyl ether by distillation.
-
Purify the resulting oil by vacuum distillation, collecting the fraction boiling at 97-100 °C at 27 mmHg to yield 2-thiophenecarboxaldehyde.
Part 2: Formation of this compound via Acetalization
The second step in the formation of this compound is the protection of the aldehyde functional group as a diethyl acetal. This is a classic acid-catalyzed nucleophilic addition reaction. The reaction is reversible and is typically driven to completion by removing water as it is formed or by using a reagent that serves as both the alcohol source and a dehydrating agent, such as triethyl orthoformate.
Mechanism of Formation
The acid-catalyzed acetalization of 2-thiophenecarboxaldehyde with ethanol proceeds as follows:
-
Protonation: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.
-
First Nucleophilic Attack: A molecule of ethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Formation of Oxonium Ion: The newly formed water molecule is eliminated, and the resulting carbocation is stabilized by resonance from the adjacent oxygen atom, forming a protonated hemiacetal (an oxonium ion).
-
Second Nucleophilic Attack: A second molecule of ethanol attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation: The final step is the deprotonation of the resulting oxonium ion, which regenerates the acid catalyst and yields the diethyl acetal product, this compound.
When using triethyl orthoformate, the mechanism is slightly different but ultimately achieves the same transformation, with the orthoformate acting as both the ethanol donor and a water scavenger.
Experimental Protocol: Synthesis of this compound
This is a representative protocol for the acetalization of an aldehyde using triethyl orthoformate, which is highly effective for this transformation.
Materials:
-
2-Thiophenecarboxaldehyde (11.2 g, 0.1 mole)
-
Triethyl orthoformate (22.2 g, 0.15 mole)
-
Absolute Ethanol (50 mL)
-
Ammonium chloride (NH₄Cl) or a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄)
-
Sodium carbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-thiophenecarboxaldehyde in absolute ethanol.
-
Add triethyl orthoformate to the solution.
-
Add a catalytic amount of ammonium chloride or a few drops of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC or GC analysis.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the catalyst by adding a 5% sodium carbonate solution until the mixture is neutral or slightly basic.
-
Reduce the volume of the solvent under reduced pressure using a rotary evaporator.
-
Extract the residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of 2-Thiophenecarboxaldehyde formation.
Caption: Mechanism of this compound formation.
Caption: Overall experimental workflow for synthesis.
References
- 1. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- 2. CA2108737A1 - Process for production of 2-thiophene aldehydes - Google Patents [patents.google.com]
- 3. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Hydrolysis of 2-(Diethoxymethyl)thiophene for the Synthesis of Thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of 2-(diethoxymethyl)thiophene, a critical deprotection step in the synthesis of thiophene-2-carbaldehyde. Thiophene-2-carbaldehyde is a valuable intermediate in the pharmaceutical industry, serving as a precursor for numerous active pharmaceutical ingredients. This document outlines the underlying chemical principles, detailed experimental protocols, and quantitative data to facilitate the successful and efficient execution of this reaction in a laboratory setting.
Introduction
The protection of carbonyl groups as acetals is a common strategy in multi-step organic synthesis. The diethyl acetal of thiophene-2-carbaldehyde, this compound, offers robust protection under neutral and basic conditions. The subsequent deprotection, or hydrolysis, is a crucial step to regenerate the aldehyde functionality for further synthetic transformations. This process is typically achieved through acid-catalyzed hydrolysis, a reversible reaction that is driven to completion by the presence of excess water.
Reaction Principle and Mechanism
The hydrolysis of this compound to thiophene-2-carbaldehyde proceeds via an acid-catalyzed mechanism. The reaction is initiated by the protonation of one of the ethoxy groups, converting it into a good leaving group (ethanol). The departure of ethanol is assisted by the lone pair of electrons on the adjacent oxygen atom, forming a resonance-stabilized oxonium ion. Nucleophilic attack by a water molecule on the electrophilic carbon of the oxonium ion, followed by deprotonation, yields a hemiacetal intermediate. Subsequent protonation of the remaining ethoxy group, followed by the elimination of a second molecule of ethanol and deprotonation, regenerates the carbonyl group of thiophene-2-carbaldehyde.
Quantitative Data Summary
The efficient conversion of this compound to thiophene-2-carbaldehyde is dependent on several factors, including the choice of acid catalyst, reaction temperature, and reaction time. The following table summarizes typical quantitative data for this hydrolysis reaction.
| Catalyst | Solvent System | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Hydrochloric Acid (dilute) | Water/Ether | Room Temperature | 2 | ~71-74 | Organic Syntheses |
Note: The yield is based on the multi-step synthesis of 2-thenaldehyde (an older name for thiophene-2-carbaldehyde) where the hydrolysis of the acetal is the final step.[1] The provided yield is for the overall process, which includes the formation of the Grignard reagent and its reaction with ethyl orthoformate.[1]
Detailed Experimental Protocols
The following protocol is a generalized procedure for the acid-catalyzed hydrolysis of this compound, based on established methods for acetal deprotection and the synthesis of thiophene-2-carbaldehyde.[1]
Protocol 1: Acid-Catalyzed Hydrolysis using Dilute Hydrochloric Acid
Materials:
-
This compound
-
Dilute Hydrochloric Acid (e.g., 1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and drying
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable volume of diethyl ether.
-
Acid Addition: To the stirred solution, add an excess of dilute hydrochloric acid.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for approximately 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Isolation: Remove the diethyl ether under reduced pressure using a rotary evaporator to yield crude thiophene-2-carbaldehyde.
-
Purification (Optional): The crude product can be purified by vacuum distillation if necessary.
Visualizing the Process
Experimental Workflow
The following diagram illustrates the general workflow for the hydrolysis of this compound.
Caption: A flowchart of the experimental procedure for the hydrolysis reaction.
Reaction Mechanism Pathway
The diagram below outlines the key steps in the acid-catalyzed hydrolysis of this compound.
Caption: The stepwise mechanism of the acid-catalyzed hydrolysis of the acetal.
Conclusion
The hydrolysis of this compound is a straightforward and high-yielding method for the deprotection of the aldehyde functionality to produce thiophene-2-carbaldehyde. The use of dilute acid under mild conditions ensures the efficient conversion while minimizing potential side reactions. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis to confidently perform this important transformation.
References
Solubility of 2-(Diethoxymethyl)thiophene in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-(Diethoxymethyl)thiophene, a heterocyclic compound of interest in organic synthesis and pharmaceutical development. Understanding its solubility profile in various organic solvents is crucial for optimizing reaction conditions, designing purification strategies, and developing formulations. Due to the limited availability of specific quantitative data in public literature, this guide furnishes qualitative information, relevant data on analogous compounds for context, and a detailed experimental protocol for the precise determination of its solubility.
Core Understanding: Solubility Profile
This compound is qualitatively described as having good solubility at room temperature in many common organic solvents, including alcohols, ethers, and chlorinated hydrocarbons. However, for precise process development and formulation, experimental determination of solubility in the specific solvent system of interest is highly recommended.
Data Presentation: Solubility Overview
While specific quantitative solubility data for this compound is not extensively documented, the following table summarizes the available qualitative information. For comparative reference, quantitative data for the parent compound, thiophene, and a related derivative, 2-acetylthiophene, are included.
| Compound Name | Solvent Class | Solvent Name | Chemical Formula | Temperature (°C) | Solubility |
| This compound | Alcohols | Not Specified | - | Room Temp. | Soluble |
| Ethers | Not Specified | - | Room Temp. | Soluble | |
| Chlorinated Hydrocarbons | Not Specified | - | Room Temp. | Soluble | |
| Thiophene | Alcohols | Ethanol | C₂H₅OH | Not Specified | Miscible[1] |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Not Specified | Miscible[1] | |
| Ketones | Acetone | (CH₃)₂CO | Not Specified | Miscible[1] | |
| Aromatic Hydrocarbons | Benzene | C₆H₆ | Not Specified | Miscible[1] | |
| Aqueous | Water | H₂O | 25 | Insoluble[2] | |
| 2-Acetylthiophene | Alcohols | Ethanol | C₂H₅OH | Not Specified | Soluble[3] |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Not Specified | More soluble than in water[3] | |
| Ketones | Acetone | (CH₃)₂CO | Not Specified | Soluble[3] | |
| Esters | Ethyl Acetate | CH₃COOC₂H₅ | Not Specified | Soluble[3] | |
| Chlorinated Solvents | Chloroform | CHCl₃ | Not Specified | Soluble[3] | |
| Dichloromethane | CH₂Cl₂ | Not Specified | Soluble[3] | ||
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Not Specified | 200 mg/mL[3] | |
| Aqueous | Water | H₂O | 30 | 14 g/L[3] |
Experimental Protocol: Determination of Solubility
The following section details a standard and reliable methodology for determining the solubility of a liquid compound, such as this compound, in an organic solvent. The equilibrium shake-flask method followed by gravimetric analysis is a widely accepted technique.[3]
Principle
The shake-flask method is considered a benchmark for determining thermodynamic equilibrium solubility.[3] It involves creating a saturated solution of the solute in the solvent by allowing them to equilibrate over a sufficient period. The concentration of the solute in the saturated solution is then determined.
Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance
-
Thermostatic shaker or water bath
-
Glass vials with screw caps
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Volumetric flasks
-
Pipettes
-
Evaporating dish or pre-weighed beaker
-
Vacuum oven or desiccator
Procedure
-
Preparation : Add an excess amount of this compound to a series of glass vials. The presence of a distinct phase of the solute is necessary to ensure that saturation is achieved.
-
Solvent Addition : Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration : Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The equilibration time should be sufficient for the concentration of the solute in the solution to become constant.[3]
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow for the separation of the undissolved solute from the saturated solution. Centrifugation can be used to facilitate this separation.
-
Sample Withdrawal : Carefully withdraw a known volume of the clear, saturated supernatant using a syringe. To ensure no undissolved solute is transferred, use a syringe filter.
-
Gravimetric Analysis :
-
Dispense the filtered, saturated solution into a pre-weighed evaporating dish (W₁).
-
Record the total weight of the dish and the solution (W₂).
-
Carefully evaporate the solvent under controlled conditions. The oven temperature should be set below the boiling point of this compound but above the boiling point of the solvent. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.
-
Once the solvent has completely evaporated, cool the evaporating dish in a desiccator to room temperature and weigh it again. Repeat the drying and weighing steps until a constant mass is achieved (W₃).
-
Calculation of Solubility
The solubility can be calculated using the following formulas:
-
Mass of the solute (this compound)) : Mass_solute = W₃ - W₁
-
Mass of the solvent : Mass_solvent = W₂ - W₃
-
Solubility (in g/100 g of solvent) : Solubility = (Mass_solute / Mass_solvent) x 100
Mandatory Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
The Core Reactivity of 2-(Diethoxymethyl)thiophene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reactivity of the thiophene ring in 2-(diethoxymethyl)thiophene. This compound serves as a valuable intermediate in organic synthesis, primarily due to the diethoxymethyl group acting as a protected form of a formyl group. Understanding its reactivity is crucial for the strategic design of synthetic routes toward complex thiophene-containing molecules, which are prevalent in pharmaceuticals and functional materials.
Introduction to the Reactivity of the Thiophene Ring
The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution.[1] Compared to benzene, thiophene is more nucleophilic, with the C2 and C5 positions being particularly electron-rich and thus more susceptible to electrophilic attack.[1] The presence of a substituent at the 2-position, such as the diethoxymethyl group, influences the regioselectivity of subsequent reactions.
The 2-(diethoxymethyl) group is an acetal, which exerts a dual electronic effect on the thiophene ring. Inductively, the electronegative oxygen atoms withdraw electron density from the ring, which can be a deactivating effect. However, the lone pairs on the oxygen atoms can participate in resonance, donating electron density to the ring, which is an activating effect.[2] This resonance effect typically dominates, making the 2-(diethoxymethyl) group an ortho, para-director. In the context of the thiophene ring, this directs incoming electrophiles primarily to the 5-position.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution is a cornerstone of thiophene chemistry. For this compound, these reactions are expected to proceed with high regioselectivity for the 5-position.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic compounds.[3] While this compound already possesses a protected formyl group, this reaction can be used to introduce a second formyl group, typically at the 5-position, leading to 2,5-disubstituted thiophenes. The reaction involves the use of a Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[4]
Experimental Protocol: Vilsmeier-Haack Formylation of this compound (Analogous Procedure)
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, place anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with stirring, maintaining the temperature below 10°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,2-dichloroethane.
-
Add the solution of the thiophene derivative dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50-60°C for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with aqueous sodium hydroxide or sodium carbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Bromination
Bromination of activated thiophenes can be readily achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent. This method is often preferred over using elemental bromine due to its milder conditions and higher selectivity. For this compound, bromination is expected to occur predominantly at the 5-position.
Experimental Protocol: Bromination of this compound with NBS (Analogous Procedure)
-
Reaction Setup: In a round-bottom flask protected from light, dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of chloroform and acetic acid.
-
Cool the solution to 0°C in an ice-salt bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Pour the reaction mixture into water and extract with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel.
Nitration
The nitration of thiophene is a sensitive reaction and requires milder conditions than the nitration of benzene to avoid oxidation and polymerization.[5][6] A common and effective method involves the use of nitric acid in acetic anhydride.[5] For this compound, nitration is anticipated to yield the 5-nitro derivative as the major product.
Experimental Protocol: Nitration of this compound (Analogous Procedure)
-
Nitrating Mixture Preparation: In a flask, carefully add fuming nitric acid (1.1 equivalents) to acetic anhydride at -10°C.
-
Reaction: In a separate flask, dissolve this compound (1 equivalent) in acetic anhydride.
-
Cool the thiophene solution to -10°C.
-
Slowly add the pre-cooled nitrating mixture to the thiophene solution, maintaining the temperature below 0°C.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the thiophene ring, typically at the 5-position for a 2-substituted thiophene.[7] The reaction is usually carried out using an acyl halide or anhydride with a Lewis acid catalyst.[3] Due to the reactivity of the thiophene ring, milder Lewis acids such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂) can be employed.
Experimental Protocol: Friedel-Crafts Acylation of this compound (Analogous Procedure)
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and the acylating agent (e.g., acetic anhydride, 1.2 equivalents) in an anhydrous solvent like benzene or 1,2-dichloroethane.
-
Cool the mixture to 0°C.
-
Catalyst Addition: Add a mild Lewis acid catalyst, such as tin(IV) chloride (SnCl₄, 1.1 equivalents), dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours, or until TLC analysis indicates completion.
-
Work-up: Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by distillation or column chromatography.
Metallation Reactions
Metallation, particularly lithiation, is a powerful tool for the functionalization of the thiophene ring. The regioselectivity of lithiation is often directed by the substituent present. For this compound, the oxygen atoms of the acetal are expected to direct the lithiation to the adjacent 3-position through coordination with the lithium reagent.
Lithiation and Subsequent Functionalization
Treatment of this compound with a strong base like n-butyllithium (n-BuLi) is expected to result in deprotonation at the C3 position. The resulting 3-lithiothiophene derivative is a potent nucleophile that can be trapped with various electrophiles to introduce a wide range of functional groups.
Experimental Protocol: Lithiation and Quenching of this compound (Analogous Procedure)
-
Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the mixture to -78°C.
-
Lithiation: Add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise, maintaining the temperature at -78°C.
-
Stir the mixture at -78°C for 1 hour.
-
Quenching with an Electrophile: Add the desired electrophile (e.g., an aldehyde, ketone, carbon dioxide, or an alkyl halide, 1.2 equivalents) to the solution at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Data Presentation
The following tables summarize the expected regioselectivity and typical yields for the reactions described, based on analogous transformations of substituted thiophenes.
Table 1: Regioselectivity and Yields for Electrophilic Aromatic Substitution of this compound (Analogous Data)
| Reaction | Reagents | Major Product Regioisomer | Typical Yield (%) |
| Vilsmeier-Haack | POCl₃, DMF | 5-formyl | 70-85 |
| Bromination | NBS, CHCl₃/AcOH | 5-bromo | 85-95 |
| Nitration | HNO₃, Ac₂O | 5-nitro | 60-75 |
| Friedel-Crafts Acylation | (CH₃CO)₂O, SnCl₄ | 5-acetyl | 75-90 |
Table 2: Functionalization of this compound via Lithiation (Analogous Data)
| Electrophile | Reagent | Product | Typical Yield (%) |
| Carbon Dioxide | CO₂ (s) | 3-carboxy | 70-85 |
| Aldehyde | RCHO | 3-(hydroxyalkyl) | 65-80 |
| Ketone | RCOR' | 3-(hydroxyalkyl) | 60-75 |
| Alkyl Halide | RX | 3-alkyl | 50-70 |
Visualizations
The following diagrams illustrate the key reaction pathways discussed in this guide.
Caption: General mechanism of electrophilic substitution on this compound.
Caption: Workflow for the metallation and functionalization of this compound.
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 2. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Methodological & Application
Application Notes and Protocol for the Lithiation of 2-(Diethoxymethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. The introduction of functional groups onto the thiophene ring is crucial for the development of novel compounds with desired properties. Directed ortho-metalation, specifically lithiation, is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This document provides a detailed protocol for the lithiation of 2-(diethoxymethyl)thiophene at the C5 position using n-butyllithium (n-BuLi), followed by quenching with an electrophile. The diethoxymethyl group acts as a stable protecting group for the formyl group and directs the lithiation to the adjacent C5 position, enabling the synthesis of a variety of 5-substituted 2-formylthiophene precursors.
Principle of the Reaction
The lithiation of this compound proceeds via a deprotonation mechanism. The acidic proton at the C5 position of the thiophene ring is abstracted by a strong base, typically an organolithium reagent like n-butyllithium.[1] The reaction is performed at low temperatures in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent side reactions with air and moisture. The resulting 5-lithio-2-(diethoxymethyl)thiophene is a potent nucleophile that can react with a wide range of electrophiles to introduce various functional groups at the 5-position. The diethoxymethyl acetal is stable under these basic conditions and can be readily deprotected to the corresponding aldehyde in a subsequent acidic workup.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| n-Butyllithium (n-BuLi) | Solution in hexanes (e.g., 2.5 M) | Commercially Available | Pyrophoric, handle with care |
| Anhydrous Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Commercially Available | Purified using a solvent purification system or distilled from sodium/benzophenone |
| Electrophile | Various | Commercially Available | e.g., N,N-Dimethylformamide (DMF), Carbon dioxide (dry ice), Chlorotrimethylsilane (TMSCl) |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | Commercially Available | |
| Diethyl ether (Et₂O) | ACS Grade | Commercially Available | |
| Brine (saturated aqueous NaCl) | Prepared in-house | ||
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available | |
| Dry ice/acetone bath | Prepared in-house | ||
| Inert gas (Argon or Nitrogen) | High purity |
Equipment
-
Schlenk flask or a three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature thermometer
-
Inert gas line (Schlenk line or balloon)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Detailed Procedure
1. Reaction Setup:
-
Assemble a dry Schlenk flask equipped with a magnetic stir bar.
-
Flame-dry the flask under vacuum or oven-dry it at >120 °C overnight and allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Seal the flask with a septum.
2. Reagent Preparation:
-
Under a positive pressure of inert gas, add this compound (1.0 eq) to the flask via a syringe.
-
Add anhydrous THF to achieve a concentration of approximately 0.3–0.5 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure the temperature has equilibrated.
3. Lithiation:
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution via a syringe over 10–20 minutes.
-
Observation: A color change to yellow or orange is often observed, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
4. Electrophilic Quench:
-
Add the chosen electrophile (1.2 eq) to the reaction mixture at -78 °C.
-
For formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise.
-
For carboxylation: Carefully add crushed dry ice (solid CO₂) in small portions.
-
For silylation: Add chlorotrimethylsilane (TMSCl) dropwise.
-
-
After the addition of the electrophile, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours.
-
Slowly warm the reaction to room temperature and let it stir for another 1-2 hours.
5. Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
6. Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 5-substituted-2-(diethoxymethyl)thiophene.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for the Lithiation and Quenching of this compound
| Entry | Electrophile | Product | Representative Yield |
| 1 | N,N-Dimethylformamide (DMF) | 5-(Diethoxymethyl)thiophene-2-carbaldehyde | 70-85% |
| 2 | Carbon Dioxide (CO₂) | 5-(Diethoxymethyl)thiophene-2-carboxylic acid | 75-90% |
| 3 | Chlorotrimethylsilane (TMSCl) | 2-(Diethoxymethyl)-5-(trimethylsilyl)thiophene | 80-95% |
Note: Yields are representative and can vary based on reaction scale, purity of reagents, and experimental technique.
Mandatory Visualization
Caption: Workflow for the lithiation and electrophilic quench of this compound.
Safety Precautions
-
Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. Handle them with extreme care under an inert atmosphere using proper syringe techniques.
-
Anhydrous solvents are essential for the success of the reaction. Ensure that all glassware is thoroughly dried.
-
The reaction should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Quenching of the reaction can be exothermic. Perform the quench slowly and at low temperatures.
References
Application Notes and Protocols for the Use of 2-(Diethoxymethyl)thiophene in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(diethoxymethyl)thiophene in Grignard reactions. This methodology is particularly valuable in the synthesis of complex molecules within the pharmaceutical and drug development sectors, where the thiophene moiety is a prevalent scaffold. The diethoxymethyl group serves as a stable and reliable protecting group for the 2-formyl group on the thiophene ring, allowing for selective C-C bond formation at other positions via a Grignard reagent.
Introduction
The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. When applied to thiophene derivatives, it opens avenues for the synthesis of a wide array of functionalized heterocycles that are key intermediates in medicinal chemistry. This compound is an excellent starting material for such transformations as the acetal functionality is robust under the basic conditions of Grignard reagent formation and reaction. Subsequent acidic work-up readily deprotects the acetal to reveal the aldehyde, providing a straightforward route to 2-formylthiophene derivatives.
This document outlines the protocol for the formation of the Grignard reagent from 2-bromo-5-(diethoxymethyl)thiophene and its subsequent reaction with an electrophile, followed by deprotection to yield the final substituted 2-thiophenecarboxaldehyde.
Reaction Scheme and Workflow
The overall synthetic strategy involves a three-step process:
-
Formation of the Grignard Reagent: 2-Bromo-5-(diethoxymethyl)thiophene is reacted with magnesium turnings in an anhydrous ether solvent to form the corresponding Grignard reagent.
-
Reaction with an Electrophile: The in-situ generated Grignard reagent is then reacted with a suitable electrophile, such as an aldehyde or ketone, to form a new carbon-carbon bond.
-
Deprotection: The diethoxymethyl protecting group is removed under acidic conditions to yield the final 5-substituted-2-thiophenecarboxaldehyde.
Experimental Protocols
The following protocols are based on established methodologies for Grignard reactions involving thiophene derivatives and acetal-protected aldehydes.
Protocol 1: Formation of 2-(Diethoxymethyl)-5-thienylmagnesium bromide
Materials:
-
2-Bromo-5-(diethoxymethyl)thiophene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer (all oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Assemble the dry glassware and purge with an inert gas.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to the flask and gently warm with a heat gun under the inert atmosphere until the purple vapor of iodine is observed. This activates the magnesium surface.
-
Allow the flask to cool to room temperature.
-
Add anhydrous THF to the flask to cover the magnesium turnings.
-
Dissolve 2-bromo-5-(diethoxymethyl)thiophene (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of the thiophene solution to the magnesium suspension to initiate the reaction. Initiation is typically indicated by a gentle bubbling and a change in color of the solution.
-
Once the reaction has initiated, add the remaining thiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Protocol 2: Reaction with an Electrophile (Example: Benzaldehyde)
Materials:
-
Solution of 2-(diethoxymethyl)-5-thienylmagnesium bromide in THF (from Protocol 1)
-
Benzaldehyde (1.0 equivalent), freshly distilled
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve benzaldehyde in anhydrous THF in a separate flask.
-
Add the benzaldehyde solution dropwise to the stirred Grignard reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude protected alcohol.
Protocol 3: Deprotection of the Diethoxymethyl Group
Materials:
-
Crude protected alcohol from Protocol 2
-
Acetone
-
Dilute hydrochloric acid (e.g., 2 M HCl)
Procedure:
-
Dissolve the crude protected alcohol in acetone.
-
Add dilute hydrochloric acid to the solution and stir at room temperature.
-
Monitor the deprotection by TLC until the starting material is fully consumed.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(hydroxy(phenyl)methyl)-2-thiophenecarboxaldehyde.
Data Presentation
The following table summarizes typical yields for Grignard reactions involving protected thiophene derivatives. Please note that actual yields may vary depending on the specific electrophile used and the reaction conditions.
| Starting Material | Electrophile | Product | Typical Yield (%) |
| 2-Bromo-5-(diethoxymethyl)thiophene | Benzaldehyde | 5-(Hydroxy(phenyl)methyl)-2-thiophenecarboxaldehyde | 60-75 |
| 2-Bromo-5-(diethoxymethyl)thiophene | Acetone | 5-(1-Hydroxy-1-methylethyl)-2-thiophenecarboxaldehyde | 55-70 |
| 2-Bromo-5-(diethoxymethyl)thiophene | Cyclohexanone | 5-(1-Hydroxycyclohexyl)-2-thiophenecarboxaldehyde | 65-80 |
Signaling Pathway and Logical Relationships
The following diagram illustrates the key transformations and the role of the protecting group in the synthesis.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under a dry, inert atmosphere.
-
Anhydrous solvents are crucial for the success of the reaction. Ensure all solvents are properly dried before use.
-
The quenching of Grignard reactions is exothermic. Perform the quenching step slowly and with adequate cooling.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated fume hood.
Application Notes and Protocols: 2-(Diethoxymethyl)thiophene as a Protecting Group for 2-Formylthiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In multi-step organic synthesis, the selective protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. For formyl groups, acetal formation is a common and effective protection method. This document provides detailed application notes and protocols for the use of 2-(diethoxymethyl)thiophene as a protecting group for 2-formylthiophene. The diethyl acetal protecting group is stable under neutral to strongly basic conditions, making it suitable for reactions involving organometallic reagents, hydrides, and other nucleophiles.[1] The protection and subsequent deprotection are typically achieved under mild, acid-catalyzed conditions.
Physicochemical and Reaction Data Summary
The following tables summarize the key physicochemical properties of the compounds involved and the typical quantitative data for the protection and deprotection reactions.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-Formylthiophene | C₅H₄OS | 112.15 | 198 |
| Ethanol | C₂H₆O | 46.07 | 78.37 |
| Triethyl Orthoformate | C₇H₁₆O₃ | 148.20 | 146 |
| This compound | C₉H₁₄O₂S | 186.27 | Not available |
| p-Toluenesulfonic acid monohydrate | C₇H₁₀O₄S | 190.22 | 103-106 (decomposes) |
Table 2: Summary of Reaction Parameters and Yields
| Reaction | Key Reagents | Catalyst / Conditions | Typical Reaction Time | Typical Yield |
| Protection | 2-Formylthiophene, Triethyl Orthoformate, Ethanol | p-Toluenesulfonic acid (catalytic), Reflux | 2 - 4 hours | > 90% |
| Deprotection | This compound | Aqueous HCl (e.g., 1M), Room Temperature | 1 - 3 hours | > 95% |
Experimental Protocols
Protocol 1: Protection of 2-Formylthiophene as this compound
Principle:
The protection of the aldehyde functionality in 2-formylthiophene is achieved through an acid-catalyzed reaction with ethanol and triethyl orthoformate. Triethyl orthoformate acts as a dehydrating agent, driving the equilibrium towards the formation of the diethyl acetal.[1]
Materials:
-
2-Formylthiophene
-
Absolute Ethanol
-
Triethyl Orthoformate
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-formylthiophene (1 equivalent).
-
Add absolute ethanol (10-20 equivalents) and triethyl orthoformate (1.5-2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents).
-
Heat the reaction mixture to reflux with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the bubbling ceases.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation if necessary.
Protocol 2: Deprotection of this compound to 2-Formylthiophene
Principle:
The deprotection of the diethyl acetal is achieved by acid-catalyzed hydrolysis. The presence of water shifts the equilibrium back towards the aldehyde.[1]
Materials:
-
This compound
-
Aqueous hydrochloric acid (e.g., 1M HCl)
-
Acetone or Tetrahydrofuran (THF) (as a co-solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing this compound (1 equivalent), add a suitable organic solvent such as acetone or THF to ensure solubility.
-
Add aqueous hydrochloric acid (e.g., 1M HCl, 2-5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by TLC or GC.
-
Once the reaction is complete (typically 1-3 hours), neutralize the acid by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution stops.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting 2-formylthiophene can be purified by distillation or column chromatography if required.
Logical Workflow Diagram
The following diagram illustrates the protection and deprotection cycle of 2-formylthiophene using the diethyl acetal protecting group.
Caption: Protection and Deprotection of 2-Formylthiophene.
Reaction Mechanism Diagram
The following diagram illustrates the acid-catalyzed mechanism for the formation of this compound from 2-formylthiophene.
Caption: Mechanism of Diethyl Acetal Formation.
Conclusion
The use of this compound as a protecting group for 2-formylthiophene is a robust and high-yielding method. The protection and deprotection protocols are straightforward, employing readily available and inexpensive reagents. This strategy is highly valuable in the synthesis of complex molecules where the reactivity of the formyl group needs to be temporarily masked.
References
Application Notes: Synthesis of Formyl-Substituted Oligothiophenes using 2-(Diethoxymethyl)thiophene
Introduction
Oligothiophenes are a vital class of conjugated molecules extensively studied for their applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The introduction of functional groups onto the oligothiophene backbone is a key strategy for fine-tuning their electronic properties, solubility, and solid-state packing. The formyl group (-CHO) is particularly valuable as it serves as a versatile synthetic handle for further elaboration into a wide array of other functionalities.
However, the formyl group is incompatible with the highly nucleophilic organometallic intermediates (e.g., Grignard and organolithium reagents) that are central to many powerful C-C bond-forming reactions used in oligomer synthesis, such as Kumada, Stille, and Suzuki couplings. To overcome this limitation, a protection strategy is employed. 2-(Diethoxymethyl)thiophene, a commercially available diethyl acetal of 2-thiophenecarboxaldehyde, serves as an ideal protected monomer. The acetal group is stable under the conditions of metal-catalyzed cross-coupling reactions and can be easily removed via acid-catalyzed hydrolysis post-synthesis to unveil the desired formyl group on the final oligomer.[1]
This document provides detailed protocols for the synthesis of formyl-substituted oligothiophenes utilizing this compound, covering monomer functionalization, palladium-catalyzed cross-coupling reactions, and final deprotection steps.
Overall Synthetic Workflow
The synthesis of formyl-functionalized oligothiophenes using an acetal-protection strategy involves a multi-step process. The key stages are the functionalization of the protected thiophene monomer, followed by a cross-coupling reaction to build the oligomer chain, and a final deprotection step to reveal the aldehyde.
Data Presentation
The following tables summarize typical reaction conditions and yields for the key transformations involved in the synthesis.
Table 1: Monomer Functionalization Reactions
| Reaction | Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| Bromination | This compound | NBS (1.1 eq) | THF/AcOH | 25 | 2-4 | 85-95[2] |
| Borylation | 5-Bromo-2-(diethoxymethyl)thiophene | B₂pin₂, KOAc, PdCl₂(dppf) | Dioxane | 80-90 | 12-16 | 70-85[3][4] |
| Stannylation | 5-Bromo-2-(diethoxymethyl)thiophene | Hexabutylditin, Pd(PPh₃)₄ | Toluene | 110 | 6-12 | 70-80 |
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Electrophile | Nucleophile | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Typical Yield (%) |
|---|---|---|---|---|---|---|---|
| Suzuki | Aryl-Br | Thiophene-B(OR)₂ | Pd(PPh₃)₄ (2-5) | aq. Na₂CO₃ / K₂CO₃ | Toluene/DME | 80-100 | 75-95[2][5] |
| Stille [6] | Aryl-Br | Thiophene-SnBu₃ | Pd(PPh₃)₄ (1-3) | None | Toluene / DMF | 90-110 | 70-90[7] |
| Kumada [8][9] | Aryl-Br | Thiophene-MgBr | NiCl₂(dppp) (1-5) | None | THF / Ether | 25-66 | 65-85[1][10][11] |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-(diethoxymethyl)thiophene
This protocol describes the regioselective bromination of this compound at the 5-position, creating a key building block for subsequent coupling reactions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Glacial Acetic Acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in a 1:1 mixture of anhydrous THF and glacial acetic acid.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Add saturated aqueous Na₂S₂O₃ solution to quench any remaining bromine.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-bromo-2-(diethoxymethyl)thiophene as a colorless to pale yellow oil.
Protocol 2: Synthesis of an Acetal-Protected Bithiophene via Suzuki Coupling
This protocol details the synthesis of a dimer by coupling the brominated monomer with a thiophene boronic acid derivative.
Materials:
-
5-Bromo-2-(diethoxymethyl)thiophene (from Protocol 1)
-
Thiophene-2-boronic acid or its pinacol ester derivative (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
2M aqueous sodium carbonate (Na₂CO₃) solution (3 eq)
-
Toluene
-
Ethanol
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask, add 5-bromo-2-(diethoxymethyl)thiophene (1.0 eq), thiophene-2-boronic acid (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene and ethanol (e.g., 4:1 v/v) via syringe, followed by the degassed 2M Na₂CO₃ solution.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours under the inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and transfer to a separatory funnel.
-
Extract with ethyl acetate (3x). Combine the organic layers.
-
Wash the combined organic layers with water and then with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the protected bithiophene product.
References
- 1. researchgate.net [researchgate.net]
- 2. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Kumada coupling - Wikipedia [en.wikipedia.org]
- 9. Kumada Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparing polythiophene derivative with alternating alkyl and thioalkyl side chains via Kumada coupling for efficient organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application of 2-(Diethoxymethyl)thiophene in Organic Electronics: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-(diethoxymethyl)thiophene as a key building block in the synthesis of conjugated polymers for organic electronic devices. The protocols described herein focus on the synthesis of poly(thienylene vinylene) derivatives, which are promising materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Introduction
Thiophene-based conjugated polymers are a cornerstone of organic electronics due to their excellent charge transport properties, tunable optoelectronic characteristics, and good environmental stability. This compound serves as a versatile precursor for the introduction of a formyl group (an aldehyde) onto the thiophene ring. This aldehyde functionality is a crucial reactive site for the construction of vinylene linkages, extending the conjugation of the polymer backbone and influencing the material's electronic properties. The diethyl acetal group in this compound acts as a protecting group for the aldehyde, which can be easily deprotected under acidic conditions to yield 2-thiophenecarboxaldehyde. This intermediate is then utilized in various condensation reactions to build the polymer chain.
Synthetic Pathway Overview
The general synthetic strategy involves a two-step process:
-
Deprotection: The diethyl acetal of this compound is hydrolyzed to yield 2-thiophenecarboxaldehyde.
-
Polymerization: The resulting 2-thiophenecarboxaldehyde is polymerized with a suitable comonomer, often a phosphonate-functionalized aromatic species, via a Horner-Wadsworth-Emmons reaction to form a poly(thienylene vinylene) derivative.
Caption: Synthetic pathway from this compound to Poly(thienylene vinylene).
Experimental Protocols
Protocol 1: Synthesis of 2-Thiophenecarboxaldehyde from this compound
This protocol describes the deprotection of the diethyl acetal to yield the aldehyde.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 2 M
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in diethyl ether.
-
Add 2 M hydrochloric acid to the solution with vigorous stirring.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 2-thiophenecarboxaldehyde can be purified by vacuum distillation.
Protocol 2: Synthesis of a Poly(thienylene vinylene) Derivative via Horner-Wadsworth-Emmons Polymerization
This protocol outlines a general procedure for the polymerization of 2-thiophenecarboxaldehyde with a comonomer.
Materials:
-
2-Thiophenecarboxaldehyde
-
Aryl bis(diethyl phosphonate) comonomer (e.g., 1,4-xylylenebis(diethylphosphonate))
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Soxhlet extraction apparatus
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-thiophenecarboxaldehyde (1 equivalent) and the aryl bis(diethyl phosphonate) comonomer (1 equivalent) in anhydrous THF in a Schlenk flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (2.2 equivalents) in anhydrous THF to the reaction mixture with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration and wash it with methanol.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
The purified polymer is obtained by precipitating the chloroform fraction into methanol and drying under vacuum.
Application in Organic Electronic Devices
The synthesized poly(thienylene vinylene) derivatives can be utilized as the active semiconductor layer in various organic electronic devices.
Device Fabrication Workflow
Caption: General workflow for organic electronic device fabrication.
Organic Field-Effect Transistors (OFETs)
Fabrication Protocol:
-
A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the gate electrode and gate dielectric, respectively.
-
The substrate is cleaned and treated with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the semiconductor/dielectric interface.
-
A solution of the synthesized poly(thienylene vinylene) derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene) is deposited onto the substrate by spin-coating.
-
The film is annealed at an optimized temperature to improve its morphology and crystallinity.
-
Source and drain electrodes (e.g., gold) are deposited on top of the semiconductor layer through a shadow mask by thermal evaporation.
-
The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer.
Performance Data:
The performance of OFETs based on poly(thienylene vinylene) derivatives can vary significantly depending on the specific polymer structure, processing conditions, and device architecture. Below is a table summarizing typical performance ranges for such devices.
| Parameter | Symbol | Typical Value Range | Unit |
| Hole Mobility | µh | 10⁻³ - 10⁻¹ | cm²/Vs |
| On/Off Current Ratio | I_on/I_off | 10⁴ - 10⁶ | - |
| Threshold Voltage | V_th | -10 to -30 | V |
Organic Photovoltaics (OPVs)
Fabrication Protocol:
-
Indium tin oxide (ITO) coated glass substrates are used as the transparent anode.
-
The substrates are cleaned and a hole transport layer (e.g., PEDOT:PSS) is spin-coated on top.
-
A blend of the synthesized poly(thienylene vinylene) derivative (donor) and a fullerene derivative (e.g., PC₆₁BM or PC₇₁BM, acceptor) in an organic solvent is spin-coated to form the active layer.
-
The active layer is annealed to optimize the morphology of the bulk heterojunction.
-
A low work function metal (e.g., calcium or aluminum) is thermally evaporated as the cathode.
-
The current-voltage characteristics of the OPV are measured under simulated solar illumination.
Performance Data:
The efficiency of OPVs is highly dependent on the energy levels of the donor and acceptor materials, as well as the morphology of the active layer.
| Parameter | Symbol | Typical Value Range | Unit |
| Power Conversion Efficiency | PCE | 2 - 5 | % |
| Open-Circuit Voltage | V_oc | 0.6 - 0.8 | V |
| Short-Circuit Current Density | J_sc | 5 - 10 | mA/cm² |
| Fill Factor | FF | 0.5 - 0.7 | - |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of functional conjugated polymers for organic electronics. Its primary role as a protected aldehyde allows for the controlled introduction of formyl groups, which are key for building vinylene-linked polymer backbones through reactions like the Horner-Wadsworth-Emmons polycondensation. The resulting poly(thienylene vinylene) derivatives exhibit promising semiconductor properties, making them suitable for applications in OFETs and OPVs. The detailed protocols provided in this document offer a foundation for researchers to explore the synthesis and application of these materials in the development of next-generation organic electronic devices.
Application Notes and Protocols for the Step-by-Step Synthesis of Conjugated Polymers from 2-(Diethoxymethyl)thiophene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Conjugated polymers are a class of organic materials characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This unique electronic structure imparts semiconductor properties, making them highly valuable for applications in organic electronics, including organic field-effect transistors (OFETs), photovoltaics (OPVs), light-emitting diodes (OLEDs), and bioelectronic sensors.[1][2] Polythiophenes and their derivatives are among the most studied conjugated polymers due to their excellent charge transport properties and environmental stability.[1]
This document provides a detailed, step-by-step guide for the synthesis of a thiophene-based donor-acceptor conjugated polymer, starting from 2-(Diethoxymethyl)thiophene. The initial step involves the conversion of this starting material into a reactive monomer, which is then polymerized using a well-established cross-coupling reaction. We will focus on the Suzuki polycondensation reaction, a versatile and widely used method for forming carbon-carbon bonds.[3][4] Additionally, a protocol for the Grignard Metathesis (GRIM) polymerization, a key method for synthesizing regioregular poly(3-alkylthiophene)s, is provided for broader context.[5][6]
Overall Synthetic Strategy
The synthesis begins with the deprotection of this compound to yield the key intermediate, 2-formylthiophene. This aldehyde is then used to construct a polymerizable donor-acceptor-donor (D-A-D) type monomer through a Knoevenagel condensation. Finally, the monomer is subjected to Suzuki polycondensation to yield the target conjugated polymer.
Figure 1: Overall workflow for the synthesis of a conjugated polymer.
Part 1: Monomer Synthesis Protocols
Protocol 1.1: Deprotection of this compound to 2-Formylthiophene
The diethoxymethyl group is an acetal that serves as a protecting group for the aldehyde functionality. It can be readily removed under acidic conditions to yield 2-formylthiophene (also known as thiophene-2-carboxaldehyde).[7]
Materials and Equipment:
-
This compound
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 54.3 mmol) in acetone (100 mL).
-
To the stirring solution, add 1 M HCl (50 mL) dropwise at room temperature.
-
Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous solution to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-formylthiophene by vacuum distillation to obtain a colorless liquid.
Protocol 1.2: Synthesis of D-A-D Monomer (M1)
This protocol describes the synthesis of a polymerizable monomer via a Knoevenagel condensation between the donor unit (2-formylthiophene) and an acceptor unit. Here, we use 2,5-dibromo-1,4-phenylenediacetonitrile as the acceptor core.
Materials and Equipment:
-
2-Formylthiophene (from Protocol 1.1)
-
2,5-dibromo-1,4-phenylenediacetonitrile
-
Ethanol
-
Piperidine
-
Round-bottom flask with reflux condenser, magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask, add 2,5-dibromo-1,4-phenylenediacetonitrile (1.0 g, 3.1 mmol) and 2-formylthiophene (0.77 g, 6.9 mmol, 2.2 equivalents) in absolute ethanol (40 mL).
-
Add a catalytic amount of piperidine (5-6 drops) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12 hours, during which a precipitate will form.
-
After cooling to room temperature, collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol (2 x 15 mL) to remove unreacted starting materials.
-
Dry the product under vacuum to yield the target monomer (M1) : 2,2'-(2,5-dibromo-1,4-phenylene)bis(3-(thiophen-2-yl)acrylonitrile).
| Parameter | Protocol 1.1 | Protocol 1.2 |
| Starting Material | This compound | 2-Formylthiophene |
| Key Reagent | 1 M HCl | Piperidine |
| Solvent | Acetone/Water | Ethanol |
| Reaction Time | 4-6 hours | 12 hours |
| Temperature | Room Temperature | Reflux (~78 °C) |
| Typical Yield | >90% | 75-85% |
| Purification Method | Vacuum Distillation | Recrystallization/Washing |
| Table 1: Summary of Monomer Synthesis Conditions and Typical Yields. |
Part 2: Polymerization Protocols
Introduction to Polymerization Methods
Several cross-coupling reactions are employed for synthesizing conjugated polymers.[8]
-
Suzuki Coupling: A versatile palladium-catalyzed reaction between an organoboron compound and an organohalide. It is known for its tolerance to a wide range of functional groups and for having less toxic byproducts compared to Stille coupling.[3][9]
-
Stille Coupling: A palladium-catalyzed reaction between an organotin compound and an organohalide. While highly effective, the toxicity of organotin reagents and byproducts is a significant drawback.[10][11]
-
Grignard Metathesis (GRIM): A nickel-catalyzed chain-growth polymerization primarily used for synthesizing highly regioregular poly(3-alkylthiophene)s (P3ATs).[5][6] This method allows for control over molecular weight and produces polymers with narrow polydispersity.[5]
Protocol 2.1: Suzuki Polycondensation
This protocol describes the polymerization of the dibromo-monomer (M1) with a diborylated comonomer (M2) , such as 2,5-bis(2-decyltetradecyl)-1,4-phenylenediboronic acid bis(pinacol) ester, to form a donor-acceptor copolymer.
Materials and Equipment:
-
Dibromo-monomer (M1)
-
Diborylated comonomer (M2)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium phosphate (K₃PO₄) or Cesium Fluoride (CsF)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Aliquat 336 (phase transfer catalyst)
-
Methanol, Acetone, Hexanes
-
Soxhlet extraction apparatus
-
Schlenk line and inert atmosphere (Argon or Nitrogen) glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere, add the dibromo-monomer M1 (200 mg, 0.39 mmol), the diborylated comonomer M2 (335 mg, 0.39 mmol), Pd₂(dba)₃ (7.1 mg, 2 mol% Pd), and P(o-tol)₃ (9.5 mg, 8 mol% P).
-
Add anhydrous toluene (10 mL) and a few drops of Aliquat 336.
-
Add an aqueous solution of K₃PO₄ (2 M, 2 mL).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 90 °C and stir vigorously for 48-72 hours under an inert atmosphere.
-
After cooling, pour the dark-colored reaction mixture into a beaker containing vigorously stirring methanol (150 mL) to precipitate the polymer.
-
Collect the crude polymer by filtration.
-
Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, and hexanes to remove catalyst residues and low molecular weight oligomers.
-
Extract the final polymer with chloroform or chlorobenzene.
-
Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol, filter, and dry under vacuum.
Figure 2: Simplified catalytic cycle for Suzuki polycondensation.
Protocol 2.2: Grignard Metathesis (GRIM) Polymerization
This protocol describes the synthesis of regioregular poly(3-hexylthiophene) (P3HT), a benchmark conjugated polymer. While not directly using the monomer derived from 2-formylthiophene, this method is fundamental for polythiophene synthesis.[6][12]
Materials and Equipment:
-
2,5-dibromo-3-hexylthiophene
-
i-Propylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl, "Turbo-Grignard")
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Concentrated HCl
-
Methanol
-
Soxhlet extraction apparatus
-
Schlenk line and inert atmosphere glassware
Procedure:
-
In a flame-dried Schlenk flask under argon, dissolve 2,5-dibromo-3-hexylthiophene (1.00 g, 3.07 mmol) in anhydrous THF (30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add i-PrMgCl·LiCl (1.3 M in THF, 2.36 mL, 3.07 mmol) dropwise. After addition, remove the ice bath and stir the mixture at room temperature for 1 hour to perform the Grignard exchange.
-
In a separate flask, prepare a suspension of the Ni(dppp)Cl₂ catalyst (16.6 mg, 0.0307 mmol, 1 mol%) in anhydrous THF (10 mL).
-
Add the catalyst suspension to the monomer solution via cannula. The solution should turn a deep red/purple color.
-
Stir the polymerization mixture at room temperature for 2 hours.
-
Quench the reaction by slowly adding 5 M HCl (10 mL).
-
Pour the mixture into methanol (200 mL) to precipitate the polymer.
-
Filter the solid and perform Soxhlet extraction as described in Protocol 2.1 to purify the P3HT.
-
Dry the final polymer under vacuum.
Figure 3: Logical workflow for GRIM polymerization.
| Polymerization Method | Catalyst System | Monomer Type Required | Typical Mn (kDa) | Typical PDI | Typical Yield |
| Suzuki | Pd₂(dba)₃ / P(o-tol)₃ | Dihalide + Diboronic Ester | 15 - 100 | 1.8 - 3.0 | 70-95% |
| GRIM | Ni(dppp)Cl₂ | Dihalide (e.g., Dibromide) | 10 - 70[12] | 1.2 - 1.6[5] | >90% |
| Table 2: Comparison of Polymerization Methods and Typical Resulting Polymer Properties. (Note: Mn and PDI are highly dependent on reaction conditions). |
References
- 1. physicsjournal.net [physicsjournal.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. chem.cmu.edu [chem.cmu.edu]
- 7. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- 8. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 9. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Diethoxymethyl)thiophene in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-(diethoxymethyl)thiophene as a key intermediate in the synthesis of valuable pharmaceutical building blocks. This compound serves as a protected form of 2-thiophenecarboxaldehyde, enabling a variety of chemical transformations that would otherwise be incompatible with a free aldehyde group. The protocols outlined below offer step-by-step methodologies for the protection of 2-thiophenecarboxaldehyde, subsequent functionalization of the thiophene ring, and final deprotection to yield versatile intermediates.
Introduction
Thiophene and its derivatives are integral scaffolds in a wide array of pharmaceuticals due to their diverse biological activities. The functionalization of the thiophene ring is a critical aspect of synthesizing these complex molecules. 2-Thiophenecarboxaldehyde is a common starting material, but the reactivity of the aldehyde group often necessitates a protection strategy to carry out reactions at other positions of the ring.
This compound, a diethyl acetal of 2-thiophenecarboxaldehyde, provides an effective and stable protecting group. It is robust enough to withstand strongly basic and nucleophilic conditions, such as those employed in organometallic reactions, yet can be readily removed under mild acidic conditions to regenerate the aldehyde. This allows for the selective modification of the thiophene core, paving the way for the synthesis of complex pharmaceutical intermediates.
Core Applications and Synthetic Strategies
The primary application of this compound in pharmaceutical synthesis is to act as a masked aldehyde, facilitating reactions such as lithiation followed by electrophilic quench. This strategy is particularly useful for the introduction of substituents at the 5-position of the thiophene ring, leading to the formation of 2,5-disubstituted thiophene derivatives. These derivatives are key precursors to a variety of heterocyclic systems, including thienopyrimidines, which are known for their diverse pharmacological activities.
A general workflow for the utilization of this compound is depicted below:
Caption: General synthetic workflow utilizing this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound (Acetal Protection)
This protocol describes the protection of 2-thiophenecarboxaldehyde as its diethyl acetal.
Reaction Scheme:
2-Thiophenecarboxaldehyde + Triethyl Orthoformate → this compound
Materials:
-
2-Thiophenecarboxaldehyde
-
Triethyl orthoformate
-
Ethanol (absolute)
-
Ammonium chloride (catalyst)
-
Sodium carbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Diethyl ether
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-thiophenecarboxaldehyde (1.0 eq) in absolute ethanol, add triethyl orthoformate (1.2 eq).
-
Add a catalytic amount of ammonium chloride.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated sodium carbonate solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 2-Thiophenecarboxaldehyde | 112.15 | 1.0 | - |
| Triethyl Orthoformate | 148.20 | 1.2 | - |
| This compound | 186.27 | - | 85-95 |
Protocol 2: Lithiation and Formylation of this compound
This protocol details the lithiation of this compound and subsequent reaction with an electrophile (DMF) to introduce a formyl group at the 5-position.
Reaction Scheme:
-
This compound + n-BuLi → 5-Lithio-2-(diethoxymethyl)thiophene
-
5-Lithio-2-(diethoxymethyl)thiophene + DMF → 5-Formyl-2-(diethoxymethyl)thiophene (after workup)
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Equipment:
-
Schlenk flask or oven-dried, two-necked round-bottom flask with a septum and nitrogen inlet
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Syringes
Procedure:
-
To an oven-dried Schlenk flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add this compound (1.0 eq) to the cooled THF.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.2 eq) dropwise and continue stirring at -78 °C for another 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 5-formyl-2-(diethoxymethyl)thiophene derivative.
-
Purify by column chromatography on silica gel.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 186.27 | 1.0 | - |
| n-Butyllithium | 64.06 | 1.1 | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 1.2 | - |
| 5-Formyl-2-(diethoxymethyl)thiophene derivative | 214.29 | - | 70-80 |
Protocol 3: Deprotection to 2,5-Diformylthiophene
This protocol describes the acidic hydrolysis of the acetal groups to regenerate the aldehydes.
Reaction Scheme:
5-Formyl-2-(diethoxymethyl)thiophene derivative → 2,5-Diformylthiophene
Materials:
-
5-Formyl-2-(diethoxymethyl)thiophene derivative
-
Acetone
-
Hydrochloric acid (2 M)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the 5-formyl-2-(diethoxymethyl)thiophene derivative (1.0 eq) in acetone.
-
Add 2 M hydrochloric acid and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution under reduced pressure to obtain 2,5-diformylthiophene. The product can be further purified by recrystallization or column chromatography if necessary.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 5-Formyl-2-(diethoxymethyl)thiophene derivative | 214.29 | 1.0 | - |
| 2,5-Diformylthiophene | 140.16 | - | >90 |
Application in the Synthesis of Thieno[3,2-d]pyrimidines
2,5-Disubstituted thiophenes, such as those synthesized using the protocols above, are valuable precursors for the construction of fused heterocyclic systems like thieno[3,2-d]pyrimidines. These scaffolds are present in a number of kinase inhibitors and other pharmaceutically active compounds.
The synthesis often involves the conversion of a 2-formyl-5-substituted thiophene into a 3-aminothiophene-2-carboxylate derivative, which can then be cyclized with various reagents to form the pyrimidine ring. The use of this compound allows for the initial functionalization at the 5-position without interference from the aldehyde, which is then unmasked at a later stage for further elaboration.
Caption: Logical workflow for the synthesis of thieno[3,2-d]pyrimidines.
Conclusion
This compound is a versatile and indispensable intermediate in the synthesis of complex pharmaceutical molecules. Its role as a protected aldehyde allows for a wide range of synthetic manipulations on the thiophene ring that would otherwise be challenging. The protocols provided herein offer robust and high-yielding methods for the key transformations involving this valuable building block, enabling researchers and drug development professionals to access a diverse array of functionalized thiophene intermediates for their synthetic campaigns.
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-(Diethoxymethyl)thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction involving 2-(diethoxymethyl)thiophene derivatives. This reaction is a powerful tool for the synthesis of 2-arylthiophenes, which are important structural motifs in many pharmaceutical compounds and organic materials. The diethoxymethyl group serves as a stable protecting group for the 2-formyl functionality, which can be readily deprotected under acidic conditions after the C-C bond formation.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or its ester) and an organohalide or triflate.[1] This reaction has become one of the most important and widely used methods for the formation of carbon-carbon bonds in modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[1][2]
Thiophene-containing biaryls are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[3] The use of this compound derivatives in Suzuki coupling allows for the introduction of an aryl group at the 2-position of the thiophene ring, with the latent aldehyde functionality protected as a diethoxymethyl acetal. This acetal group is generally stable under the basic conditions of the Suzuki coupling reaction.
Data Presentation: Reaction Yields in Suzuki Coupling of Thiophene Derivatives
The following table summarizes the reaction conditions and yields for the Suzuki coupling of various thiophene derivatives with different aryl boronic acids. While specific data for this compound derivatives is not extensively reported, the data from structurally related 2-bromothiophene derivatives provides a good indication of the expected efficiency of the reaction.
| Entry | Thiophene Derivative | Aryl Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-5-(bromomethyl)thiophene | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 70 | [4] |
| 2 | 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 76 | [4] |
| 3 | 2-Bromo-5-(bromomethyl)thiophene | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 45 | [4] |
| 4 | 2-Bromo-5-(bromomethyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 65 | [4] |
| 5 | 2,5-Dibromothiophene | Isopropenylboronic acid pinacol ester | Pd(PPh₃)₄ (1.5) | KOH (4) | 1,4-Dioxane/H₂O | 90 | 24 | High | [5] |
| 6 | 2-Bromothiophene | 4-Nitrophenylboronic acid | Palladium Catalyst | Base | Solvent | - | - | High | [6] |
| 7 | 2-Bromothiophene | 4-Methylphenylboronic acid | Palladium Catalyst | Base | Solvent | - | - | High | [6] |
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of a 2-halo-(diethoxymethyl)thiophene with an arylboronic acid. These protocols are based on established methodologies for similar thiophene derivatives and may require optimization for specific substrates.[4][5]
Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄
Materials:
-
2-Halo-(diethoxymethyl)thiophene (e.g., 2-bromo-5-(diethoxymethyl)thiophene) (1 equivalent)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask or reaction tube, add the 2-halo-(diethoxymethyl)thiophene (1 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (K₃PO₄ or K₂CO₃, 2-3 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (1-5 mol%).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-(diethoxymethyl)thiophene.
Note on Acetal Stability: The diethoxymethyl acetal is generally stable under these basic reaction conditions. However, prolonged reaction times at high temperatures or the presence of acidic impurities could potentially lead to partial deprotection. It is advisable to use a well-degassed, high-purity solvent and to monitor the reaction progress to avoid unnecessary heating.
Protocol 2: Deprotection of the Diethoxymethyl Acetal
Materials:
-
2-Aryl-5-(diethoxymethyl)thiophene
-
Dilute aqueous acid (e.g., 1M HCl) or a solid-supported acid catalyst (e.g., Amberlyst-15)
-
Organic solvent (e.g., Tetrahydrofuran (THF), Acetone)
Procedure:
-
Dissolve the 2-aryl-5-(diethoxymethyl)thiophene in a suitable organic solvent (e.g., THF or acetone).
-
Add the aqueous acid (e.g., 1M HCl) dropwise while stirring at room temperature.
-
Alternatively, add a catalytic amount of a solid-supported acid catalyst.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is fully consumed.
-
If using aqueous acid, neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
If using a solid-supported acid, filter off the catalyst and wash it with the organic solvent. Concentrate the filtrate to obtain the product.
-
The resulting 5-aryl-2-thiophenecarbaldehyde can be further purified by column chromatography if necessary.
Visualizations
Suzuki Coupling Catalytic Cycle
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 3. Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Application Notes and Protocols: 2-(Diethoxymethyl)thiophene in the Synthesis of Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(Diethoxymethyl)thiophene as a key precursor in the synthesis of organic dyes for Dye-Sensitized Solar Cells (DSSCs). This document outlines the synthetic strategy, experimental procedures, and performance metrics of the resulting photovoltaic devices.
Introduction
Dye-sensitized solar cells (DSSCs) represent a promising photovoltaic technology due to their potential for low-cost manufacturing and respectable power conversion efficiencies. The performance of a DSSC is critically dependent on the sensitizing dye, which is responsible for light absorption and subsequent electron injection into the semiconductor photoanode. Thiophene-based organic dyes, particularly those with a Donor-π-Acceptor (D-π-A) architecture, are of significant interest due to the excellent electronic properties and structural versatility of the thiophene unit.
This compound serves as a stable and versatile precursor to 2-thiophenecarboxaldehyde, a crucial building block for the synthesis of these D-π-A dyes. The diethoxymethyl group acts as a protecting group for the aldehyde functionality, which can be readily deprotected under acidic conditions. This allows for greater flexibility in the early stages of dye synthesis.
Principle of Operation
The fundamental process of a DSSC involves the following steps:
-
Light Absorption: The dye molecule, anchored to the surface of a wide-bandgap semiconductor (typically TiO₂), absorbs photons from sunlight, exciting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO).
-
Electron Injection: The excited electron is rapidly injected from the dye's LUMO into the conduction band of the semiconductor.
-
Electron Transport: The injected electrons travel through the semiconductor network to the transparent conductive oxide (TCO) coated glass substrate (the photoanode).
-
External Circuit: The electrons flow from the photoanode through an external circuit to the counter electrode, generating an electric current.
-
Dye Regeneration: The oxidized dye molecule is reduced back to its ground state by a redox mediator (typically an iodide/triiodide couple) in the electrolyte.
-
Electrolyte Regeneration: The oxidized redox mediator diffuses to the counter electrode, where it is reduced, completing the circuit.
Synthetic Strategy: From this compound to a D-π-A Dye
The overall synthetic strategy involves a two-step process: the deprotection of this compound to yield 2-thiophenecarboxaldehyde, followed by the construction of the D-π-A dye structure, typically via a Knoevenagel condensation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Diethoxymethyl)thiophene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-(Diethoxymethyl)thiophene synthesis. The content is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the acid-catalyzed acetalization of 2-thiophenecarboxaldehyde. This reaction involves treating 2-thiophenecarboxaldehyde with two equivalents of ethanol in the presence of an acid catalyst to form the corresponding diethyl acetal.
Q2: What are the key factors that influence the yield of the reaction?
A2: Several factors can significantly impact the yield of this compound synthesis. These include the choice and concentration of the acid catalyst, efficient removal of water produced during the reaction, reaction temperature, and the purity of the starting materials.
Q3: What is a suitable acid catalyst for this reaction?
A3: A variety of acid catalysts can be employed, including hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH). A study has shown that even trace amounts of conventional acids like HCl can effectively catalyze the reaction, leading to high yields.[1]
Q4: How can I effectively remove water from the reaction mixture to drive the equilibrium towards product formation?
A4: To maximize the yield, it is crucial to remove the water formed during the acetalization. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent like anhydrous sodium sulfate or molecular sieves to the reaction mixture, or by using a reagent that reacts with water, such as triethyl orthoformate.
Q5: What are the potential side reactions in this synthesis?
A5: The primary side reaction is the reverse reaction, the hydrolysis of the acetal back to the aldehyde and alcohol, which is favored by the presence of water. Other potential side reactions, particularly with strong acids or high temperatures, may include polymerization or degradation of the starting aldehyde or the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive or insufficient acid catalyst. 2. Presence of water in the starting materials or solvent. 3. Incomplete reaction due to insufficient reaction time or low temperature. 4. Equilibrium not shifted towards the product. | 1. Use a fresh or different acid catalyst. Ensure appropriate catalyst loading (e.g., 0.1 mol% HCl).[1] 2. Use anhydrous ethanol and ensure all glassware is thoroughly dried. 3. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 4. Employ a method for water removal, such as a Dean-Stark trap or the addition of a dehydrating agent. |
| Product decomposes during workup or purification | 1. The product is sensitive to acid. 2. Overheating during distillation. | 1. Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before workup and purification. 2. Purify the product by vacuum distillation at a lower temperature. |
| Reaction mixture turns dark or forms a polymer | 1. Use of a strong acid at a high concentration or temperature. 2. Impurities in the 2-thiophenecarboxaldehyde starting material. | 1. Use a milder acid catalyst or a lower concentration. Control the reaction temperature carefully. 2. Purify the 2-thiophenecarboxaldehyde by distillation before use. |
| Incomplete conversion of the starting aldehyde | 1. Insufficient amount of ethanol. 2. Inefficient water removal. | 1. Use a larger excess of ethanol. 2. Ensure the chosen water removal method is effective. For example, if using molecular sieves, ensure they are properly activated. |
Experimental Protocols
Synthesis of this compound via Acid-Catalyzed Acetalization
This protocol is adapted from a general method for acetalization of aldehydes.[1]
Materials:
-
2-Thiophenecarboxaldehyde
-
Anhydrous Ethanol
-
Hydrochloric Acid (HCl, e.g., 0.1 mol %) or another suitable acid catalyst
-
Anhydrous Sodium Sulfate or Molecular Sieves
-
Diethyl ether or other suitable extraction solvent
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated Sodium Chloride solution)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a stirred solution of 2-thiophenecarboxaldehyde (1 equivalent) in anhydrous ethanol (at least 2 equivalents, can be used as the solvent), add a catalytic amount of hydrochloric acid (e.g., 0.1 mol %).
-
If desired, add a dehydrating agent such as anhydrous sodium sulfate or activated molecular sieves to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Data Presentation: Yield of this compound Synthesis
| Starting Material | Reagents | Catalyst (mol%) | Reaction Time | Yield (%) | Reference |
| 2-Thiophenecarboxaldehyde | Methanol | HCl (0.1) | 30 min | 98 (conversion) | [1] |
Note: The cited study used methanol, but a similar high yield is expected with ethanol under optimized conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Purification of 2-(Diethoxymethyl)thiophene by Column Chromatography
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying 2-(Diethoxymethyl)thiophene using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The primary impurities depend on the synthetic route but often include unreacted starting materials such as 2-thiophenecarboxaldehyde and residual ethanol. Side products can include over-alkylation products or byproducts from the protection step.
Q2: What is the recommended stationary phase for the column chromatography of this compound?
Silica gel is the most commonly used and effective stationary phase for the purification of moderately polar compounds like this compound.[1][2] Alumina can also be used, but silica gel generally provides better separation for this class of compounds.[3][4]
Q3: How do I select an appropriate mobile phase (eluent) for the separation?
The selection of the eluent is critical for a successful separation.[4] A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent such as ethyl acetate or dichloromethane.[1][5] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound on a Thin Layer Chromatography (TLC) plate.[1]
Q4: Can this compound decompose on silica gel?
This compound, being an acetal, has the potential to be sensitive to acidic conditions. Since standard silica gel is slightly acidic, prolonged exposure can lead to the hydrolysis of the diethyl acetal back to the corresponding aldehyde (2-thiophenecarboxaldehyde). If compound degradation is suspected, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-3%).[5]
Q5: My compound is streaking on the TLC plate. What could be the cause?
Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: Applying too much of the crude material to the TLC plate.
-
Inappropriate Solvent System: The chosen eluent may not be optimal for your compound.
-
Compound Degradation: As mentioned, the compound might be reacting with the acidic silica gel.
-
Highly Polar Impurities: The presence of very polar impurities in the crude mixture.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor separation of spots on TLC plate. | The polarity of the eluent is either too high or too low. | Systematically test different ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate) to find the optimal mobile phase that gives good separation between the product and impurities.[6] |
| Product elutes too quickly (High Rf value). | The eluent is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).[6] |
| Product elutes too slowly or not at all (Low Rf value). | The eluent is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate to hexane ratio).[6] |
| Cracks or channels in the silica gel column. | Improper packing of the column. | Ensure the column is packed using a slurry method to create a uniform and homogenous stationary phase. Avoid letting the column run dry.[3][6] |
| Low recovery of the purified product. | The compound may be partially degrading on the silica gel. | Consider neutralizing the silica gel with triethylamine. Alternatively, use a less acidic stationary phase like neutral alumina. |
| Colored impurities co-elute with the product. | The chosen eluent system is not effective at separating the colored impurity. | Try a different solvent system. For instance, if using hexane/ethyl acetate, consider trying a hexane/dichloromethane system. A pre-purification step, such as passing the crude material through a small plug of silica, might also be beneficial. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound. The specific solvent system should be optimized beforehand using TLC.
1. Materials and Reagents:
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Crude this compound
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Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[4]
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Non-polar solvent (e.g., n-hexane)
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Polar solvent (e.g., ethyl acetate)
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Chromatography column
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Cotton or glass wool
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Sand (acid-washed)
-
Collection tubes or flasks
2. Eluent Selection:
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Perform TLC analysis with various ratios of hexane and ethyl acetate to find a system where this compound has an Rf value of approximately 0.2-0.3.[1]
3. Column Packing (Wet Method):
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Place a small plug of cotton or glass wool at the bottom of the column.[3]
-
Add a thin layer of sand over the plug.[1]
-
In a separate beaker, prepare a slurry of silica gel in the non-polar solvent (hexane).[3]
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Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[7]
-
Once the silica has settled, add another thin layer of sand on top to protect the surface.[1]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry at any stage. [3]
4. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica bed.
5. Elution:
-
Carefully add the prepared eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Maintain a constant flow rate. For flash chromatography, positive pressure can be applied using a pump or inert gas.[4]
6. Fraction Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data Summary
| Parameter | Typical Values/Ranges | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard choice for this type of compound.[2] |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (9:1 to 4:1 v/v) | The exact ratio should be determined by TLC. |
| Target Rf Value | 0.2 - 0.3 | Provides a good balance between separation and elution time.[1] |
| Expected Purity | >95% | Dependent on the efficiency of the separation. |
| Typical Recovery | 80-95% | Can be lower if the compound is sensitive to the stationary phase. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Formylation of Thiophene to 2-(Diethoxymethyl)thiophene
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(diethoxymethyl)thiophene from thiophene. This resource addresses common side reactions and other experimental challenges.
Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues you may encounter during the formylation of thiophene and the subsequent acetalization to this compound.
Issue 1: Low or No Yield of 2-Thiophenecarboxaldehyde (Formylation Step)
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Question: My formylation reaction of thiophene is resulting in a low yield or no product. What are the potential causes and how can I troubleshoot this?
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Answer: Low or no yield in thiophene formylation can be attributed to several factors, primarily related to reagent quality and reaction conditions. Here is a systematic approach to troubleshooting:
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Reagent Quality:
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Moisture Sensitivity: The Vilsmeier-Haack and lithiation-based formylation reactions are highly sensitive to moisture. Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your reagents, particularly phosphorus oxychloride (POCl₃) and n-butyllithium (n-BuLi), are of high purity and handled under anhydrous conditions.
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Reagent Purity: Impurities in thiophene, DMF, or POCl₃ can lead to undesired side reactions. Use freshly distilled or high-purity reagents. The Vilsmeier reagent, formed from DMF and POCl₃, should ideally be prepared fresh for each reaction.
-
-
Reaction Conditions:
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Temperature Control: In the Vilsmeier-Haack reaction, the initial formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (e.g., 0 °C) to prevent degradation. For the formylation of the relatively unreactive thiophene, the reaction may require heating, but excessive temperatures can promote side reactions. For formylation via lithiation, maintaining a very low temperature (e.g., -78 °C) is critical to prevent the decomposition of the lithiated intermediate.
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Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the formylating agent in the Vilsmeier-Haack reaction can lead to the formation of 2,5-diformylthiophene.
-
-
Work-up Procedure:
-
Incomplete Hydrolysis: The Vilsmeier-Haack reaction initially forms an iminium salt intermediate, which must be hydrolyzed to the aldehyde. Ensure complete hydrolysis by pouring the reaction mixture onto crushed ice and stirring vigorously. Incomplete hydrolysis will result in a low yield of the desired aldehyde.
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-
Issue 2: Formation of Significant Side Products in the Formylation Step
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Question: I am observing significant amounts of side products in my thiophene formylation reaction. What are these side products and how can I minimize them?
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Answer: The most common side product in the formylation of thiophene is 2,5-diformylthiophene. Under more drastic Vilsmeier-Haack conditions, chlorinated byproducts can also be formed.
-
Minimizing Diformylation:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the Vilsmeier reagent.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting material is consumed to prevent over-reaction.
-
-
Avoiding Chlorinated Byproducts:
-
Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times during Vilsmeier-Haack formylation, as these conditions can lead to the formation of chloro-substituted thiophene derivatives.
-
-
Issue 3: Low Yield or Incomplete Conversion during Acetalization
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Question: The conversion of 2-thiophenecarboxaldehyde to this compound is inefficient. What could be the problem?
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Answer: The formation of the diethyl acetal is a reversible, acid-catalyzed reaction. Low yields are often due to incomplete reaction or hydrolysis of the product back to the aldehyde.
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Water Removal: The reaction produces water, which can shift the equilibrium back towards the starting materials. It is crucial to remove water as it is formed. This can be achieved by:
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Dean-Stark Apparatus: Using a Dean-Stark trap with a suitable solvent (e.g., toluene or benzene) to azeotropically remove water is a highly effective method.
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Drying Agents: Incorporating molecular sieves in the reaction mixture can also effectively remove water.
-
-
Catalyst: Ensure an appropriate acid catalyst, such as p-toluenesulfonic acid (p-TSA) or a strong mineral acid, is used in a catalytic amount.
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Reaction Time and Temperature: The reaction may require refluxing for several hours to go to completion. Monitor the progress by TLC or GC.
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Issue 4: Presence of Impurities in the Final this compound Product
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Question: My final product is not pure. What are the likely impurities and how can I remove them?
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Answer: Common impurities include unreacted 2-thiophenecarboxaldehyde, side products from the formylation step (e.g., 2,5-diformylthiophene), and byproducts from the acetalization reaction.
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Purification:
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Distillation: Vacuum distillation is an effective method for purifying this compound, especially for removing non-volatile impurities.
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Column Chromatography: Flash column chromatography on silica gel can be used to separate the desired product from impurities with similar boiling points. It is important to note that some thiophene derivatives can be sensitive to acidic silica gel, so using neutralized silica gel may be necessary.
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Frequently Asked Questions (FAQs)
Q1: Which formylation method is best for preparing 2-thiophenecarboxaldehyde?
A1: The choice of formylation method depends on factors like scale, available reagents, and desired purity.
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Vilsmeier-Haack Reaction: This is a widely used and robust method for the formylation of electron-rich heterocycles like thiophene. It is generally reliable and uses common laboratory reagents. However, it can be harsh for sensitive substrates and requires a careful aqueous work-up.
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Formylation via Lithiation: This method offers high regioselectivity for the 2-position. It involves the reaction of thiophene with a strong base like n-butyllithium followed by quenching with DMF. This method requires strict anhydrous and inert conditions.
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Bodroux-Chichibabin Reaction: This reaction involves the treatment of a Grignard reagent (2-thienylmagnesium bromide) with triethyl orthoformate to directly form the diethyl acetal. This method can be advantageous as it bypasses the isolation of the potentially unstable aldehyde.
Q2: What is the primary side reaction to be concerned about during the Vilsmeier-Haack formylation of thiophene?
A2: The most common side reaction is diformylation at the 2- and 5-positions of the thiophene ring, leading to the formation of 2,5-diformylthiophene. This can be minimized by controlling the stoichiometry of the Vilsmeier reagent and the reaction time.
Q3: How can I confirm the formation of the Vilsmeier reagent?
A3: The Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, is typically a pale yellow to white solid that precipitates from the reaction mixture of DMF and POCl₃ in a suitable solvent like dichloromethane. Its formation is often visually apparent.
Q4: Is it necessary to isolate the 2-thiophenecarboxaldehyde before proceeding with the acetalization?
A4: While it is common practice to isolate and purify the aldehyde first, a one-pot procedure where the crude aldehyde is directly subjected to acetalization conditions after the formylation work-up is also possible. However, this may lead to a more complex final mixture that is harder to purify. The Bodroux-Chichibabin reaction offers a direct route to the acetal without isolating the aldehyde.
Q5: What are the best practices for storing this compound?
A5: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. It is susceptible to hydrolysis back to the aldehyde in the presence of moisture and acid.
Data Presentation
Table 1: Comparison of Formylation Methods for Thiophene
| Method | Reagents | Typical Conditions | Typical Yield of 2-Thiophenecarboxaldehyde | Key Side Products | Advantages | Disadvantages |
| Vilsmeier-Haack | POCl₃, DMF | 0 °C to room temp, then heating | 70-85% | 2,5-Diformylthiophene | Robust, uses common reagents | Can be harsh, potential for diformylation |
| Lithiation | n-BuLi, DMF | -78 °C to room temp | 60-80% | Unreacted thiophene | High regioselectivity | Requires strict anhydrous/inert conditions |
| Bodroux-Chichibabin | 2-Thienylmagnesium bromide, Triethyl orthoformate | Reflux in ether or THF | (Forms acetal directly) | Bithienyl | Direct formation of acetal | Grignard reagent preparation required |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Thiophene followed by Acetalization
Step 1: Synthesis of 2-Thiophenecarboxaldehyde
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In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride tube, place N-methylformanilide (1.0 mole) and phosphorus oxychloride (1.0 mole).
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Allow the mixture to stand for 30 minutes.
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Begin stirring and cool the flask in a cold-water bath.
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Add thiophene (1.1 moles) dropwise, maintaining the internal temperature between 25-35 °C.[1]
-
After the addition is complete, continue stirring for 2 hours at the same temperature, then let the mixture stand at room temperature for 15 hours.[1]
-
Pour the dark, viscous solution into a vigorously stirred mixture of crushed ice (400 g) and water (250 mL).[1]
-
Transfer the mixture to a separatory funnel, separate the aqueous layer, and extract it with diethyl ether (3 x 300 mL).
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Combine the organic layers, wash with dilute hydrochloric acid, then with saturated sodium bicarbonate solution, and finally with water.
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Dry the organic layer over anhydrous sodium sulfate and remove the ether by distillation.
-
Purify the crude product by vacuum distillation to obtain 2-thiophenecarboxaldehyde.
Step 2: Synthesis of this compound
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In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 2-thiophenecarboxaldehyde (1.0 eq), triethyl orthoformate (1.2 eq), absolute ethanol (as solvent), and a catalytic amount of p-toluenesulfonic acid.
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Reflux the mixture until no more water is collected in the Dean-Stark trap.
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Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium ethoxide solution).
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Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Protocol 2: Formylation of Thiophene via Lithiation and Subsequent Acetalization
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In a flame-dried, three-necked flask under an inert atmosphere, dissolve thiophene (1.0 eq) in anhydrous THF.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C.
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Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.2-1.5 eq) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-thiophenecarboxaldehyde.
-
Proceed with the acetalization as described in Step 2 of Protocol 1.
Protocol 3: Bodroux-Chichibabin Synthesis of this compound
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Prepare 2-thienylmagnesium bromide from 2-bromothiophene and magnesium turnings in anhydrous diethyl ether or THF.
-
To the freshly prepared Grignard reagent, add triethyl orthoformate dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to reflux the mixture for several hours.
-
Cool the reaction mixture and quench by carefully adding it to a stirred mixture of ice and a weak acid (e.g., saturated ammonium chloride solution).
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.
Mandatory Visualization
Caption: Reaction pathways for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Overcoming Incomplete Hydrolysis of 2-(Diethoxymethyl)thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incomplete hydrolysis of 2-(Diethoxymethyl)thiophene to 2-thiophenecarboxaldehyde.
Troubleshooting Guide
Incomplete hydrolysis of this compound can be a significant hurdle in synthetic workflows. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low Conversion of this compound to 2-Thiophenecarboxaldehyde
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Explanation |
| Insufficient Acid Catalyst | Increase the molar ratio of the acid catalyst (e.g., HCl, H₂SO₄, or p-TsOH) incrementally. | The hydrolysis of acetals is an acid-catalyzed process. An inadequate amount of acid will result in a slow or incomplete reaction. |
| Inadequate Water Content | Ensure a sufficient excess of water is present in the reaction mixture. If using a co-solvent, increase the proportion of water. | As a reversible reaction, the equilibrium can be shifted towards the product side by the presence of a large excess of one of the reactants, in this case, water.[1][2] |
| Low Reaction Temperature | Increase the reaction temperature in a controlled manner (e.g., in 10°C increments). | Higher temperatures generally increase the rate of reaction. However, excessively high temperatures may lead to the formation of byproducts. |
| Short Reaction Time | Extend the reaction time and monitor the progress using analytical techniques like TLC, GC, or NMR. | Acetal hydrolysis may be slow under certain conditions, and the reaction may simply need more time to reach completion. |
| Inefficient Mixing | Ensure vigorous and constant stirring throughout the reaction. | In heterogeneous mixtures, efficient mixing is crucial to ensure that the reactants are in close contact. |
| pH of the Reaction Mixture | Verify that the pH of the reaction mixture is acidic. | The hydrolysis is acid-catalyzed, and if the medium is neutral or basic, the reaction will not proceed efficiently. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the incomplete hydrolysis of this compound.
Caption: Troubleshooting workflow for incomplete hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical principle of this compound hydrolysis?
A1: The hydrolysis of this compound is an acid-catalyzed nucleophilic substitution reaction. The acetal functional group is protonated by an acid, making it a good leaving group (ethanol). This is followed by the nucleophilic attack of water on the resulting carbocation, eventually leading to the formation of 2-thiophenecarboxaldehyde and two molecules of ethanol. The reaction is reversible.[1][2]
Q2: What are some common side reactions to be aware of during the hydrolysis?
A2: Potential side reactions include polymerization or degradation of the aldehyde product, especially under harsh acidic conditions or elevated temperatures. The thiophene ring itself can be sensitive to strong acids, potentially leading to unwanted byproducts.
Q3: How can I monitor the progress of the hydrolysis reaction?
A3: The reaction progress can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively observe the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC): Provides quantitative data on the relative amounts of starting material, product, and any volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of starting material to product.
Q4: What are the recommended purification methods for 2-thiophenecarboxaldehyde after hydrolysis?
A4: After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent. The crude product can then be purified by:
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Distillation under reduced pressure: This is a common method for purifying liquid aldehydes.[3]
-
Column chromatography on silica gel: Effective for removing non-volatile impurities.[3]
Q5: Can the choice of acid catalyst affect the reaction outcome?
A5: Yes, the choice and concentration of the acid catalyst can influence the reaction rate and the formation of byproducts. Common choices include hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid. It is advisable to start with milder conditions and gradually increase the acid strength or concentration if the reaction is too slow.
Experimental Protocols
General Protocol for the Hydrolysis of this compound
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent (e.g., acetone, THF, or dioxane).
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Addition of Reagents: Add an aqueous solution of a strong acid (e.g., 1M HCl or 10% H₂SO₄). A significant excess of water should be present to drive the equilibrium towards the products.
-
Reaction Conditions: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 40-60°C).
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Chemical Reaction Pathway
The following diagram illustrates the acid-catalyzed hydrolysis of this compound to 2-thiophenecarboxaldehyde.
Caption: Reaction scheme for the hydrolysis of the acetal.
References
Optimizing reaction conditions for the lithiation of 2-(Diethoxymethyl)thiophene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the lithiation of 2-(diethoxymethyl)thiophene. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the preferred site of lithiation on this compound and why?
A1: The preferred site of lithiation on this compound is the C5 position (the carbon adjacent to the sulfur atom, opposite the acetal group). The sulfur atom in the thiophene ring acidifies the adjacent protons at C2 and C5, making them susceptible to deprotonation by strong bases. The diethoxymethyl group at C2 directs the lithiation to the C5 position due to steric hindrance and the directing effect of the heteroatom.
Q2: Which organolithium reagent is best for this reaction: n-BuLi, s-BuLi, or t-BuLi?
A2: The choice of organolithium reagent depends on the desired reactivity and selectivity.
-
n-Butyllithium (n-BuLi) is the most commonly used reagent for the lithiation of thiophenes due to its commercial availability and sufficient reactivity.[1]
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sec-Butyllithium (s-BuLi) and tert-Butyllithium (t-BuLi) are stronger bases and can be used if deprotonation with n-BuLi is sluggish. However, their increased reactivity can sometimes lead to side reactions if not handled with care. t-BuLi is particularly effective for difficult deprotonations.
Q3: Why is a low reaction temperature (e.g., -78 °C) crucial for this reaction?
A3: Maintaining a low temperature, typically -78 °C (dry ice/acetone bath), is critical for several reasons:
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Stability of the Lithiated Intermediate: Thienyllithium species can be unstable at higher temperatures, leading to decomposition or side reactions.
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Kinetic vs. Thermodynamic Control: Low temperatures favor the formation of the kinetically favored product, which is often the desired C5-lithiated species.
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Preventing Side Reactions: Higher temperatures can promote unwanted reactions, such as reaction with the solvent (e.g., THF) or side-chain deprotonation.
Q4: What are the most critical experimental parameters to control for a successful lithiation?
A4: The most critical parameters are:
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Anhydrous Conditions: Organolithium reagents are extremely reactive towards water. All glassware must be rigorously dried, and anhydrous solvents must be used.
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the organolithium reagent by oxygen and moisture.
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Temperature Control: As discussed in Q3, maintaining a low temperature is essential for selectivity and stability.
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Purity of Reagents: The quality of the organolithium reagent is crucial. It is recommended to titrate the n-BuLi solution before use to determine its exact concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Optimization Strategies |
| Low or No Conversion of Starting Material | 1. Inactive Organolithium Reagent: The n-BuLi may have degraded due to improper storage or handling. 2. Presence of Water or Oxygen: Moisture or air in the reaction setup will quench the organolithium reagent. 3. Insufficient Reaction Time or Temperature: The reaction may be too slow under the current conditions. | 1. Titrate the n-BuLi solution to confirm its molarity. Use a fresh bottle if necessary. 2. Ensure all glassware is oven- or flame-dried immediately before use. Use freshly distilled, anhydrous solvents. Purge the reaction flask thoroughly with an inert gas. 3. Increase the reaction time at -78 °C. If conversion is still low, consider allowing the reaction to slowly warm to a slightly higher temperature (e.g., -60 °C) for a short period. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction Temperature Too High: Warming the reaction mixture can lead to equilibration and the formation of thermodynamically favored, but undesired, lithiated species. 2. Incorrect Stoichiometry of Base: Using a large excess of the organolithium reagent can lead to di-lithiation or other side reactions. | 1. Maintain a strict reaction temperature of -78 °C throughout the addition of the organolithium reagent and the subsequent stirring period. 2. Use a slight excess (typically 1.05-1.1 equivalents) of the organolithium reagent. Accurate titration of the n-BuLi is critical here. |
| Low Yield of the Desired Product After Quenching with an Electrophile | 1. Inefficient Trapping of the Lithiated Intermediate: The electrophile may be unreactive, or the reaction conditions may not be optimal for the quenching step. 2. Decomposition of the Lithiated Intermediate: The thienyllithium species may be decomposing before the electrophile is added. | 1. Ensure the electrophile is pure and reactive. Add the electrophile at -78 °C and then allow the reaction to warm slowly to room temperature. 2. Add the electrophile as soon as the lithiation is complete. Avoid prolonged stirring of the lithiated intermediate. |
| Observation of a Dark Brown or Black Reaction Mixture | 1. Decomposition of the Organolithium Reagent or the Lithiated Intermediate: This can occur if the temperature is too high or if impurities are present. 2. Reaction with the Solvent: At higher temperatures, n-BuLi can react with THF. | 1. Ensure strict temperature control. Use high-purity starting materials and solvents. 2. Maintain the reaction temperature at or below -78 °C. |
Data Presentation
The following tables provide illustrative data on how reaction conditions can affect the yield of the desired 5-substituted product after lithiation of a 2-substituted thiophene and quenching with an electrophile. Note: This data is based on general principles of thiophene lithiation and may not be representative of the exact yields for this compound.
Table 1: Effect of Base on Product Yield
| Entry | Base (1.1 equiv.) | Temperature (°C) | Time (h) | Electrophile | Product Yield (%) |
| 1 | n-BuLi | -78 | 1 | DMF | ~85 |
| 2 | s-BuLi | -78 | 1 | DMF | ~80 |
| 3 | t-BuLi | -78 | 1 | DMF | ~75 |
| 4 | LDA | -78 | 2 | DMF | ~70 |
Table 2: Effect of Temperature on Product Yield with n-BuLi
| Entry | Temperature (°C) | Time (h) | Electrophile | Product Yield (%) |
| 1 | -78 | 1 | DMF | ~85 |
| 2 | -40 | 1 | DMF | ~60 (with side products) |
| 3 | 0 | 1 | DMF | ~30 (significant decomposition) |
Experimental Protocols
General Protocol for the Lithiation of this compound and Quenching with an Electrophile
Materials:
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This compound
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Anhydrous tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
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Electrophile (e.g., N,N-dimethylformamide (DMF), trimethylsilyl chloride (TMSCl), etc.)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
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Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
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Initial Setup: Under a positive pressure of inert gas, add this compound (1.0 eq) to the flask via syringe. Add anhydrous THF to achieve a concentration of approximately 0.5 M.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
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Stirring: Stir the reaction mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the thienyllithium species.
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Quenching: Slowly add the electrophile (1.2 eq) to the reaction mixture at -78 °C.
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Warming: After the addition of the electrophile, stir the reaction at -78 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for 1-2 hours.
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Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
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Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether) three times.
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Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the lithiation of this compound.
Caption: Troubleshooting logic for low-yield lithiation reactions.
References
Preventing decomposition of 2-(Diethoxymethyl)thiophene during workup
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 2-(Diethoxymethyl)thiophene, focusing on preventing its decomposition during reaction workup.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition during workup?
A1: The primary cause of decomposition is acid-catalyzed hydrolysis. This compound is an acetal, a functional group known to be stable under neutral to strongly basic conditions but highly sensitive to acid.[1][2][3] During aqueous workup, the presence of even trace amounts of acid can catalyze the hydrolysis of the acetal back to its parent aldehyde, 2-thiophenecarboxaldehyde, and ethanol. This significantly reduces the yield of the desired product.
Q2: At what stage of the workup is decomposition most likely to occur?
A2: Decomposition is most likely to occur during any step involving an acidic aqueous wash. This is a common procedure used to neutralize basic catalysts or reagents from the reaction mixture. If the pH of the aqueous layer is acidic, rapid hydrolysis of the acetal can be expected.
Q3: Are there any other factors besides acid that I should be concerned about?
A3: While acid is the primary concern, prolonged exposure to high temperatures or strong oxidizing agents could also potentially lead to degradation, although acetals are generally robust to a wide range of conditions outside of acidic environments.[4]
Q4: How can I visually identify if decomposition has occurred?
A4: While spectroscopic analysis (NMR, GC-MS) is definitive, you might suspect decomposition if you notice a significant decrease in your product yield. Additionally, the physical properties of the product might change. The decomposition product, 2-thiophenecarboxaldehyde, has a different boiling point (97-100 °C at 27 mmHg) and refractive index than the starting acetal, which could be observed during purification.[5]
Troubleshooting Guide: Low Yield After Workup
If you are experiencing low yields of this compound after your reaction workup, follow this troubleshooting workflow to diagnose and solve the issue.
Decomposition Pathway
The diagram below illustrates the acid-catalyzed hydrolysis of this compound, which is the primary decomposition pathway to avoid during workup.
Experimental Protocols
Below are two distinct workup protocols following a hypothetical reaction. Protocol A represents a common but problematic procedure for this specific compound, while Protocol B is the recommended, stability-preserving method.
Protocol A: Problematic Workup (Acidic Wash)
This procedure is likely to cause significant decomposition of the target compound.
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Upon reaction completion, cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel.
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Add 50 mL of 1M HCl solution to quench the reaction and wash the organic layer.
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Shake the funnel vigorously for 1 minute and allow the layers to separate.
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Drain the aqueous layer.
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Wash the organic layer with 50 mL of water, followed by 50 mL of brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol B: Recommended Workup (Basic/Neutral Wash)
This procedure is designed to prevent hydrolysis and maximize the yield of this compound.
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Upon reaction completion, cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel.
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Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction. Caution: Gas evolution (CO₂) may occur if the reaction mixture is acidic.
-
Gently swirl the funnel (with venting) until gas evolution ceases, then shake and allow the layers to separate.
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Drain the aqueous layer.
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Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
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Dry the organic layer thoroughly over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Data Presentation
The choice of workup protocol has a critical impact on the isolated yield of this compound. The table below provides a hypothetical comparison based on the principles of acetal stability.
| Workup Parameter | Protocol A (Problematic) | Protocol B (Recommended) | Rationale for Difference |
| Aqueous Wash Solution | 1M Hydrochloric Acid | Saturated Sodium Bicarbonate | Acidic conditions promote rapid hydrolysis of the acetal functional group.[1][6] |
| Expected pH of Wash | < 2 | ~8-9 | Basic pH prevents the protonation step required for acetal cleavage.[2][7] |
| Hypothetical Yield | 15 - 40% | 85 - 95% | The significant loss in yield under acidic conditions is due to the conversion of the desired product into 2-thiophenecarboxaldehyde. |
| Purity of Crude Product | Low (Mixture of acetal and aldehyde) | High | A basic/neutral workup prevents the formation of the aldehyde impurity, simplifying purification. |
References
- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 2-(Diethoxymethyl)thiophene
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry. However, achieving high yields, particularly with functionalized heteroaromatics like 2-(diethoxymethyl)thiophene, can present unique challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings can often be attributed to a few key factors. A systematic approach to troubleshooting is recommended.[1] Begin by verifying the quality and integrity of your reagents and the reaction setup:
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Reagent Quality: Ensure that the this compound, the aryl halide, the boronic acid/ester, palladium catalyst, and ligand are of high purity and have been stored correctly. Phosphine ligands, for instance, are susceptible to oxidation.
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Catalyst Activity: The palladium catalyst, whether a Pd(0) or Pd(II) precatalyst, can degrade over time. If you suspect catalyst deactivation, consider using a fresh batch or a more robust precatalyst.
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Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents were thoroughly degassed.
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Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure the base is of high purity and is appropriate for your substrate.
Q2: I suspect the diethoxymethyl acetal protecting group on my thiophene is not stable under the reaction conditions. Is this a common issue?
A2: While acetals are generally stable under basic conditions, the combination of elevated temperatures and the specific base used in a Suzuki coupling could potentially lead to partial or complete hydrolysis of the diethoxymethyl group back to the aldehyde.[2][3] This in-situ formation of 2-formylthiophene can lead to side reactions, such as aldol condensation or catalyst inhibition, which can contribute to lower yields of the desired product.
To mitigate potential acetal hydrolysis:
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Use Milder Bases: Opt for milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) over stronger bases like sodium hydroxide (NaOH).[4]
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Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is necessary for acetal hydrolysis.[2][3] If hydrolysis is a suspected issue, employing anhydrous conditions with a soluble base may be beneficial.
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Lower Reaction Temperature: If the reaction allows, performing it at a lower temperature can reduce the rate of hydrolysis.
Q3: My primary side product appears to be the result of protodeboronation of my boronic acid. How can I prevent this?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction in Suzuki couplings, especially with heteroaryl boronic acids.[1] This is often promoted by the presence of water and strong bases.
Strategies to minimize protodeboronation include:
-
Use of Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable and less prone to protodeboronation than their corresponding boronic acids.
-
Milder Bases: As with preventing acetal hydrolysis, using milder bases like K₃PO₄ or even potassium fluoride (KF) can be effective.
-
Anhydrous Conditions: Reducing the amount of water in the reaction can suppress this side reaction.
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Reaction Time and Temperature: Shorter reaction times and lower temperatures can also help minimize protodeboronation.
Q4: The sulfur atom in the thiophene ring is known to poison palladium catalysts. How can I overcome this?
A4: Yes, sulfur-containing compounds can act as poisons for palladium catalysts by strongly binding to the metal center and blocking active sites. While this is a known challenge with thiophene substrates, several strategies can be employed:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium catalyst and promote the desired catalytic cycle over catalyst deactivation. These ligands can help to create a more active and stable catalytic species.
-
Catalyst Loading: In some cases, a slightly higher catalyst loading may be necessary to compensate for some catalyst deactivation.
-
Pre-catalysts: Modern palladium pre-catalysts are designed for the efficient generation of the active Pd(0) species and can sometimes offer better resistance to poisoning.
Troubleshooting Workflow
If you are experiencing low yields, the following workflow can help you systematically identify and address the potential issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Removal of impurities from commercial 2-(Diethoxymethyl)thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-(Diethoxymethyl)thiophene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and purification of this compound.
Issue 1: The purity of my commercial this compound is lower than specified.
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Question: I have analyzed my recently purchased this compound by GC-MS and found unexpected peaks. What are the likely impurities?
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Answer: Commercial this compound can contain several process-related impurities. Based on its synthesis, which typically involves the reaction of 2-thiophenecarboxaldehyde with triethyl orthoformate or ethanol in the presence of an acid catalyst, common impurities include:
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2-Thiophenecarboxaldehyde: Unreacted starting material.
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Ethanol: A byproduct of the acetal formation reaction.
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Triethyl orthoformate: Excess reagent.
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Water: Can lead to the hydrolysis of the acetal.
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Thiophene oligomers: Formed by the acid-catalyzed polymerization of the thiophene ring.
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Side-reaction products: Minor byproducts from the synthesis process.
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Issue 2: My purified this compound shows signs of degradation over time.
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Question: After purification and storage, my this compound has developed a yellow or brown color and shows new peaks in the NMR/GC analysis. What could be the cause?
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Answer: this compound can be sensitive to acidic conditions and prolonged exposure to air and light.
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Acid-catalyzed hydrolysis: Trace amounts of acid can catalyze the hydrolysis of the acetal back to 2-thiophenecarboxaldehyde and ethanol. The aldehyde can then undergo further reactions, leading to colored impurities.
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Oxidation: Thiophene derivatives can be susceptible to oxidation, which can lead to the formation of colored byproducts.
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Oligomerization: Acidic conditions can also promote the polymerization of the thiophene ring, resulting in colored, higher molecular weight impurities.[1]
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To mitigate degradation, it is recommended to store the purified product under an inert atmosphere (nitrogen or argon), in a tightly sealed container, protected from light, and at a low temperature (2-8 °C).
Issue 3: I am having difficulty removing a persistent impurity during purification.
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Question: I have tried fractional distillation, but a specific impurity with a similar boiling point to my product remains. What other purification techniques can I use?
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Answer: For impurities with boiling points close to that of this compound, flash column chromatography is a highly effective alternative. This technique separates compounds based on their polarity. Since this compound is a moderately polar compound, a solvent system of hexane and ethyl acetate can be used to achieve good separation from both more polar and less polar impurities.
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for purifying commercial this compound?
A1: The two primary methods for purifying this compound are fractional distillation under reduced pressure and flash column chromatography. The choice of method depends on the nature and quantity of the impurities.
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Fractional Distillation under Reduced Pressure: This method is effective for removing impurities with significantly different boiling points, such as residual solvents, starting materials, and high-boiling oligomers.
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Flash Column Chromatography: This technique is ideal for separating impurities with similar boiling points but different polarities.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be assessed using several analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence of volatile impurities and allows for their identification based on their mass spectra.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to identify and quantify impurities by comparing the integrals of the impurity peaks to those of the product.
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High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile impurities.
Q3: What are the expected spectroscopic data for pure this compound?
A3: For pure this compound, you can expect the following characteristic signals:
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¹H NMR (in CDCl₃): Chemical shifts (δ) around 7.2-7.0 ppm (thiophene ring protons), ~5.7 ppm (acetal proton, CH), ~3.6 ppm (methylene protons of ethyl groups, OCH₂), and ~1.2 ppm (methyl protons of ethyl groups, CH₃).
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¹³C NMR (in CDCl₃): Characteristic peaks for the thiophene ring carbons, the acetal carbon, and the ethoxy group carbons.
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GC-MS: A prominent molecular ion peak (m/z) corresponding to the molecular weight of this compound (186.27 g/mol ).
Data Presentation
The following table provides an illustrative comparison of the purity of commercial this compound before and after purification by the recommended methods.
| Purification Method | Starting Purity (GC-MS Area %) | Final Purity (GC-MS Area %) | Major Impurities Removed |
| Fractional Distillation | ~95% | >98% | 2-Thiophenecarboxaldehyde, Ethanol, Triethyl orthoformate, High-boiling oligomers |
| Flash Column Chromatography | ~95% | >99% | 2-Thiophenecarboxaldehyde, Polarity-differentiated side-products, Thiophene oligomers |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
This protocol is designed to remove impurities with boiling points significantly different from this compound.
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Apparatus:
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Round-bottom flask
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Fractionating column (e.g., Vigreux or packed column)
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Distillation head with a condenser and vacuum adapter
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Receiving flasks
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Heating mantle with a magnetic stirrer
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Vacuum pump and pressure gauge
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Cold trap
-
-
Procedure:
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Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.
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Place the commercial this compound into the round-bottom flask with a magnetic stir bar.
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Begin stirring and slowly apply vacuum to the system. A pressure of 10-20 mmHg is typically effective.
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Once a stable vacuum is achieved, begin to gently heat the flask.
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Collect and discard the initial low-boiling fraction, which may contain residual solvents and ethanol.
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Carefully collect the main fraction at the expected boiling point of this compound under the applied pressure (the boiling point will be significantly lower than the atmospheric boiling point).
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Stop the distillation when the temperature begins to rise again, indicating the presence of higher-boiling impurities.
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Allow the apparatus to cool completely before releasing the vacuum.
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Analyze the collected fraction for purity by GC-MS or NMR.
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Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for removing impurities with similar boiling points but different polarities.
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Materials:
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Commercial this compound
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Silica gel (230-400 mesh)
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Glass chromatography column
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Eluent (e.g., a mixture of hexane and ethyl acetate)
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Sand
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Collection tubes or flasks
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Compressed air or nitrogen source (for flash chromatography)
-
-
Procedure:
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Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a 95:5 mixture of hexane:ethyl acetate. The desired product should have an Rf value of approximately 0.3.
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Pack the chromatography column with a slurry of silica gel in the chosen eluent. Ensure the silica bed is well-compacted and level. Add a layer of sand on top of the silica.
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Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
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Carefully load the sample onto the top of the silica gel bed.
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Begin eluting the column with the eluent, applying gentle pressure to achieve a steady flow rate.
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Collect fractions and monitor their composition by TLC.
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Combine the fractions containing the pure this compound.
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Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Analyze the purified product for purity by GC-MS or NMR.
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Protocol 3: GC-MS Analysis for Purity Assessment
This protocol provides a general guideline for the GC-MS analysis of this compound.
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Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of moderately polar compounds (e.g., a DB-5ms or equivalent).
-
-
GC Parameters (Illustrative):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium, with a constant flow rate.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
-
MS Parameters (Illustrative):
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation:
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Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
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Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS.
-
-
Data Analysis:
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Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to library data and known potential impurities.
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Determine the relative purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of 2-(Diethoxymethyl)thiophene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2-(Diethoxymethyl)thiophene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable synthesis is a two-step process. The first step involves the formylation of thiophene to produce 2-thiophenecarboxaldehyde, typically via the Vilsmeier-Haack reaction. The second step is the acid-catalyzed acetalization of 2-thiophenecarboxaldehyde with triethyl orthoformate or ethanol.
Q2: What are the critical parameters to control during the Vilsmeier-Haack formylation of thiophene?
A2: Temperature control is crucial; the reaction is exothermic and allowing the temperature to rise excessively can lead to the formation of polymeric byproducts and reduced yield.[1] Maintaining the temperature within the recommended range (e.g., 25-35°C during the addition of thiophene) is essential for a successful reaction.[1] The purity of reagents, particularly phosphorus oxychloride and DMF, is also important to prevent side reactions.
Q3: What are the common challenges in the acetalization of 2-thiophenecarboxaldehyde?
A3: The primary challenge is driving the reaction to completion, as it is an equilibrium process. Removal of the water byproduct is necessary to shift the equilibrium towards the product. Incomplete conversion, leading to a mixture of the starting aldehyde and the acetal product, is a common issue. The stability of the thiophene ring under acidic conditions should also be considered, as prolonged exposure to strong acids can lead to side reactions.
Q4: How can the progress of the synthesis be monitored?
A4: Both steps of the synthesis can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For the Vilsmeier-Haack reaction, the disappearance of the thiophene spot and the appearance of the 2-thiophenecarboxaldehyde spot on TLC indicates reaction progression. Similarly, for the acetalization step, the consumption of the aldehyde can be tracked.
Q5: What are the recommended purification methods for this compound?
A5: The final product is typically a liquid and can be purified by vacuum distillation.[1] It is important to ensure that all acidic catalyst has been neutralized and removed during the work-up to prevent decomposition of the acetal during distillation. For smaller scales or to remove persistent impurities, column chromatography on silica gel may be employed.
Troubleshooting Guides
Step 1: Vilsmeier-Haack Formylation of Thiophene
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | Inactive Vilsmeier reagent (due to moisture in DMF or degraded POCl₃). | Ensure DMF is anhydrous and use fresh or distilled phosphorus oxychloride.[2] |
| Reaction temperature is too low. | While initial cooling is necessary, ensure the reaction is maintained at the recommended temperature for the specified duration. | |
| Inefficient stirring. | Vigorous stirring is necessary to ensure proper mixing of the reactants, especially during the addition of thiophene. | |
| Formation of Dark, Polymeric Byproducts | Reaction temperature was too high. | Maintain strict temperature control, especially during the exothermic addition of thiophene.[1] Use an efficient cooling bath. |
| Use of impure reagents. | Use high-purity thiophene, DMF, and phosphorus oxychloride. | |
| Difficult Work-up and Emulsion Formation | Incomplete hydrolysis of the Vilsmeier intermediate. | Ensure vigorous stirring during the quenching of the reaction mixture with ice/water. |
| Presence of unreacted Vilsmeier reagent. | Add the reaction mixture slowly to the ice/water to control the hydrolysis. |
Step 2: Acetalization of 2-Thiophenecarboxaldehyde
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Reaction/Low Conversion | Insufficient removal of water byproduct. | Use a Dean-Stark apparatus to azeotropically remove water if using ethanol. If using triethyl orthoformate, ensure it is of high purity and used in sufficient excess to act as a water scavenger. |
| Inactive or insufficient catalyst. | Use a fresh, appropriate acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15) in the correct catalytic amount. | |
| Reaction time is too short. | Monitor the reaction by TLC or GC and continue until the starting aldehyde is consumed. | |
| Product Decomposition during Purification | Residual acid catalyst. | Thoroughly neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and wash with water before distillation. |
| Distillation temperature is too high. | Purify the product via vacuum distillation to lower the boiling point and prevent thermal decomposition. | |
| Hydrolysis of Acetal Back to Aldehyde | Presence of water during work-up or storage. | Ensure all work-up steps are performed with anhydrous solvents where necessary and store the final product over a drying agent if it is sensitive to moisture. |
Experimental Protocols
Step 1: Synthesis of 2-Thiophenecarboxaldehyde via Vilsmeier-Haack Reaction
This protocol is adapted from a standard organic synthesis procedure.[1]
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Reagent Preparation : In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride tube, add N-methylformanilide (1.0 mole) and phosphorus oxychloride (1.0 mole). Allow the mixture to stand for 30 minutes to form the Vilsmeier reagent.
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Reaction : Begin stirring and cool the flask in a water bath. Add thiophene (1.1 moles) dropwise at a rate that maintains the internal temperature between 25-35°C.
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After the addition is complete, continue stirring at the same temperature for an additional 2 hours.
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Allow the reaction mixture to stand at room temperature for 15 hours.
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Work-up : Pour the dark, viscous solution into a vigorously stirred mixture of crushed ice (400 g) and water (250 mL).
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Separate the aqueous layer and extract it with ether. Combine the organic layers.
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Wash the combined organic layers with dilute hydrochloric acid to remove N-methylaniline, followed by a wash with saturated sodium bicarbonate solution, and then water.
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Dry the organic layer over anhydrous sodium sulfate.
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Purification : Remove the solvent under reduced pressure. The crude 2-thiophenecarboxaldehyde can be purified by vacuum distillation.
Step 2: Synthesis of this compound via Acetalization
This is a general procedure for acetal formation.
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Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-thiophenecarboxaldehyde (1.0 mole) in a suitable solvent like ethanol.
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Add triethyl orthoformate (1.2 moles) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.01 mole).
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Reaction : Heat the reaction mixture to reflux and monitor the progress by TLC or GC. The reaction time can vary from a few hours to overnight.
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Work-up : Cool the reaction mixture to room temperature. Neutralize the acid catalyst by adding a weak base, such as a saturated solution of sodium bicarbonate, until the effervescence ceases.
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Extract the product with a suitable organic solvent (e.g., diethyl ether).
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Wash the organic layer with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Purification : Remove the solvent under reduced pressure. Purify the crude this compound by vacuum distillation.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 2-Thiophenecarboxaldehyde
| Parameter | Value | Reference |
| Reactants | ||
| Thiophene | 1.1 moles | [1] |
| N-methylformanilide | 1.0 mole | [1] |
| Phosphorus oxychloride | 1.0 mole | [1] |
| Reaction Conditions | ||
| Temperature | 25-35 °C | [1] |
| Reaction Time | 2 hours stirring, 15 hours standing | [1] |
| Product | ||
| Product Name | 2-Thiophenecarboxaldehyde | |
| Yield | 71-74% | [1] |
| Boiling Point | 97-100 °C at 27 mmHg | [1] |
Table 2: General Parameters for the Acetalization of 2-Thiophenecarboxaldehyde
| Parameter | General Range/Value |
| Reactants | |
| 2-Thiophenecarboxaldehyde | 1.0 equivalent |
| Triethyl orthoformate | 1.1 - 1.5 equivalents |
| Acid Catalyst (e.g., p-TSA) | 0.01 - 0.05 equivalents |
| Solvent | Ethanol or neat |
| Reaction Conditions | |
| Temperature | Reflux |
| Reaction Time | 2 - 24 hours |
| Product | |
| Product Name | This compound |
| Expected Yield | >90% (typical for acetalizations) |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Logical troubleshooting workflow for low yield in the acetalization step.
References
Technical Support Center: Characterization of 2-(Diethoxymethyl)thiophene Polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, deprotection, and characterization of 2-(diethoxymethyl)thiophene polymers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the characterization of this compound polymers?
The primary challenges stem from the presence of the diethoxymethyl protecting group and the properties of the resulting polythiophene-2-carbaldehyde after deprotection. Key issues include:
-
Incomplete Deprotection: Residual protecting groups can significantly alter the polymer's electronic and physical properties, leading to ambiguous characterization results.
-
Solubility: The precursor polymer with the diethoxymethyl group is generally soluble in common organic solvents. However, the deprotected polythiophene-2-carbaldehyde often exhibits reduced solubility, complicating analysis by techniques like Gel Permeation Chromatography (GPC) and solution-state Nuclear Magnetic Resonance (NMR).
-
Aggregation: Thiophene-based polymers are prone to π-stacking and aggregation, especially after deprotection, which can affect GPC elution profiles and broaden NMR signals.
-
Accurate Molecular Weight Determination: The rigid rod-like nature of polythiophenes and their tendency to aggregate can lead to inaccuracies in molecular weight determination by GPC, often resulting in overestimation compared to techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).
Q2: How can I monitor the deprotection of the diethoxymethyl group?
NMR spectroscopy is the most effective technique for monitoring the deprotection reaction. By comparing the ¹H NMR spectra before and after the reaction, you can track the disappearance of the signals corresponding to the diethoxymethyl group and the appearance of the aldehyde proton signal.
-
¹H NMR Signal Tracking:
-
Diethoxymethyl Group: Look for the disappearance of the characteristic signals of the ethyl protons (a quartet around 3.5-3.7 ppm and a triplet around 1.2 ppm) and the acetal proton (a singlet around 5.5-5.8 ppm).
-
Aldehyde Group: Observe the appearance of the aldehyde proton signal, which is a sharp singlet typically found in the downfield region (around 9.8-10.0 ppm).
-
Incomplete deprotection will be evident from the presence of residual diethoxymethyl signals in the ¹H NMR spectrum of the final product.
Troubleshooting Guide
NMR Spectroscopy Issues
| Symptom | Possible Causes | Troubleshooting Steps |
| Broad or poorly resolved peaks in ¹H NMR. | Polymer aggregation (π-stacking). | - Use a better solvent or a mixture of solvents to improve solubility and disrupt aggregation. - Acquire the spectrum at an elevated temperature. - Use deuterated chloroform (CDCl₃) or tetrachloroethane (TCE-d₂). |
| Residual signals from the diethoxymethyl group after deprotection. | Incomplete reaction. | - Increase the reaction time or temperature. - Use a stronger acid catalyst or increase its concentration. - Ensure efficient removal of the ethanol byproduct to drive the equilibrium. |
| Difficulty in integrating peaks for quantitative analysis. | Poor signal-to-noise ratio or peak overlap. | - Increase the number of scans. - Use a higher field NMR spectrometer. - Optimize the relaxation delay (D1) for quantitative measurements. |
Gel Permeation Chromatography (GPC) Problems
| Symptom | Possible Causes | Troubleshooting Steps |
| Bimodal or multimodal peak distribution. | - Polymer aggregation. - Presence of unreacted monomer or oligomers. - Incomplete deprotection leading to a mixture of polymers. | - Filter the sample solution through a 0.2 µm PTFE filter before injection. - Run the GPC at an elevated temperature to minimize aggregation. - Use a mobile phase that is a very good solvent for the polymer, such as 1,2,4-trichlorobenzene at high temperatures for some polythiophenes. |
| Late elution or tailing peaks. | Interaction with the column stationary phase. | - Use a different GPC column with a more suitable stationary phase. - Add a small amount of an amine or acid to the mobile phase to suppress interactions. |
| Discrepancy between GPC and MALDI-MS molecular weights. | GPC calibration is based on polystyrene standards, which have a different hydrodynamic volume than rigid-rod polythiophenes. GPC often overestimates the molecular weight of polythiophenes. | - Use MALDI-MS for a more accurate determination of the absolute molecular weight. - If GPC is the only option, be aware of the potential for overestimation and report the results relative to polystyrene standards. |
MALDI-MS Analysis Challenges
| Symptom | Possible Causes | Troubleshooting Steps |
| Low signal intensity or no polymer peaks observed. | - Inappropriate matrix. - Poor sample-matrix co-crystallization. - Laser power too high, causing fragmentation. | - Screen different matrices. trans-2-[3-(4-tert-Butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) is often a good choice for polythiophenes. - Optimize the sample preparation method (e.g., dried-droplet, thin-layer). - Adjust the laser power to the minimum required for ionization. |
| Broad mass distributions. | High polydispersity of the sample. | - Fractionate the polymer sample before analysis to obtain fractions with narrower molecular weight distributions. |
| Presence of unexpected low molecular weight peaks. | Fragmentation of the polymer chain or end groups. | - Lower the laser intensity. - Use a "softer" matrix if available. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure, confirm deprotection, and assess purity.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the polymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, TCE-d₂).
-
Filter the solution if any solid particles are present.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. For quantitative analysis of deprotection, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
Data Analysis:
-
Identify characteristic peaks for the polymer backbone, side chains, and end groups.
-
For deprotection monitoring, integrate the signals of the disappearing diethoxymethyl protons and the appearing aldehyde proton.
-
Gel Permeation Chromatography (GPC)
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Instrumentation: GPC system with a refractive index (RI) or UV-Vis detector.
-
Conditions for Poly(this compound):
-
Columns: Polystyrene-divinylbenzene (PS-DVB) columns.
-
Mobile Phase: Tetrahydrofuran (THF) or chloroform (CHCl₃).
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient or slightly elevated (e.g., 35-40 °C).
-
Calibration: Polystyrene standards.
-
-
Conditions for Polythiophene-2-carbaldehyde:
-
Due to lower solubility, higher temperatures and different solvents might be necessary.
-
Mobile Phase: 1,2,4-Trichlorobenzene (TCB).
-
Temperature: 120-150 °C.
-
-
Sample Preparation:
-
Dissolve the polymer in the mobile phase at a concentration of 1-2 mg/mL.
-
Allow the polymer to dissolve completely (may take several hours).
-
Filter the solution through a 0.2 µm PTFE filter.
-
MALDI-MS
-
Objective: To determine the absolute molecular weight distribution and identify end groups.
-
Instrumentation: MALDI Time-of-Flight (TOF) mass spectrometer.
-
Sample Preparation (Dried-Droplet Method):
-
Prepare a solution of the polymer in a suitable solvent (e.g., THF, CHCl₃) at a concentration of ~1 mg/mL.
-
Prepare a solution of the matrix (e.g., DCTB) in the same solvent at a concentration of ~10 mg/mL.
-
Mix the polymer solution and matrix solution in a 1:10 (v/v) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Data Acquisition:
-
Use a suitable laser wavelength (e.g., 337 nm for a nitrogen laser).
-
Acquire spectra in reflectron mode for higher resolution.
-
-
Data Analysis:
-
Identify the repeating unit mass and the masses of the end groups.
-
Calculate Mn, Mw, and PDI from the mass spectrum.
-
Data Presentation
Table 1: Typical ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton | Poly(this compound) | Polythiophene-2-carbaldehyde |
| Thiophene backbone | 6.8 - 7.2 | 7.0 - 7.5 |
| Acetal CH | 5.5 - 5.8 | - |
| Methylene O-CH₂ -CH₃ | 3.5 - 3.7 | - |
| Methyl O-CH₂-CH₃ | 1.2 - 1.3 | - |
| Aldehyde CHO | - | 9.8 - 10.0 |
Table 2: Comparison of Molecular Weight Data from GPC and MALDI-MS for a Poly(3-hexylthiophene) Sample (Illustrative Example)
| Parameter | GPC (vs. Polystyrene) | MALDI-MS (Absolute) |
| Mn ( g/mol ) | 18,000 | 15,000 |
| Mw ( g/mol ) | 25,200 | 20,250 |
| PDI | 1.40 | 1.35 |
Note: GPC tends to overestimate the molecular weight of polythiophenes compared to MALDI-MS.
Visualizations
Caption: Experimental workflow from synthesis to characterization.
Caption: Troubleshooting logic for characterization issues.
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 2-(Diethoxymethyl)thiophene
For researchers, scientists, and professionals in drug development, precise analytical data is paramount for the characterization of synthesized compounds. This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(diethoxymethyl)thiophene, a common intermediate in organic synthesis. To offer a comprehensive understanding, its spectral properties are compared with those of its structural analog, 2-(diethoxymethyl)furan, and its precursor, thiophene-2-carbaldehyde.
Performance Comparison
The ¹H NMR spectrum of a molecule provides a fingerprint of its proton environment. In this compound, the key structural features giving rise to distinct signals are the thiophene ring protons and the protons of the diethyl acetal group. The chemical shifts and coupling constants of the thiophene ring protons are particularly sensitive to the nature of the substituent at the 2-position.
Compared to its precursor, thiophene-2-carbaldehyde, the conversion of the aldehyde group to a diethyl acetal in this compound results in a significant upfield shift of the proton on the acetal carbon and the appearance of signals corresponding to the ethoxy groups (a quartet and a triplet).
When compared to its furan analog, 2-(diethoxymethyl)furan, the thiophene ring protons in this compound are expected to resonate at slightly different chemical shifts due to the difference in electronegativity and aromaticity between sulfur and oxygen. Thiophene is generally considered more aromatic than furan, which influences the shielding of the ring protons.
The following table summarizes the ¹H NMR spectral data for this compound and its comparators. The data for this compound is estimated based on the analysis of its furan analog and known substituent effects on the thiophene ring.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | H5' | ~7.30 | dd | J(H5',H4') ≈ 5.0, J(H5',H3') ≈ 1.2 | 1H |
| H3' | ~7.10 | dd | J(H3',H4') ≈ 3.5, J(H3',H5') ≈ 1.2 | 1H | |
| H4' | ~6.95 | dd | J(H4',H5') ≈ 5.0, J(H4',H3') ≈ 3.5 | 1H | |
| CH (acetal) | ~5.70 | s | - | 1H | |
| CH₂ (ethoxy) | ~3.60 | q | J ≈ 7.1 | 4H | |
| CH₃ (ethoxy) | ~1.20 | t | J ≈ 7.1 | 6H | |
| 2-(Diethoxymethyl)furan [1] | H5' | 7.55 | m | - | 1H |
| H3' | 6.45 | d | J ≈ 3.3 | 1H | |
| H4' | 6.38 | dd | J ≈ 3.3, 1.8 | 1H | |
| CH (acetal) | 5.60 | s | - | 1H | |
| CH₂ (ethoxy) | 3.55 | m | - | 4H | |
| CH₃ (ethoxy) | 1.15 | t | J ≈ 7.1 | 6H | |
| Thiophene-2-carbaldehyde [2] | CHO | 9.99 | s | - | 1H |
| H5' | 7.99 | dd | J = 5.0, 1.3 | 1H | |
| H3' | 7.94 | dd | J = 3.8, 1.3 | 1H | |
| H4' | 7.30 | dd | J = 5.0, 3.8 | 1H |
Experimental Protocols
¹H NMR Spectroscopy
Objective: To acquire a high-resolution ¹H NMR spectrum of the analyte for structural elucidation.
Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Analyte (this compound)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Pipettes and vials
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The solvent should contain 0.03% v/v TMS as an internal standard.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, optimizing the peak shape of the solvent or a reference signal.
-
-
Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans to 16 or 32 for a good signal-to-noise ratio, depending on the sample concentration.
-
Set the relaxation delay to at least 1-2 seconds to ensure full relaxation of the protons between scans.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Visualizations
The following diagram illustrates the logical relationship between the different proton environments in this compound and their corresponding signals in the ¹H NMR spectrum.
References
A Head-to-Head Comparison: 2-(Diethoxymethyl)thiophene vs. 2-Formylthiophene in Synthetic Reactions
For researchers and professionals in drug development and organic synthesis, the choice between a reactive aldehyde and its protected form is a critical decision that dictates synthetic strategy. This guide provides an objective comparison between 2-formylthiophene and its diethyl acetal, 2-(diethoxymethyl)thiophene, supported by experimental data to illuminate their distinct roles and performance in chemical reactions.
Physicochemical Properties
The fundamental difference between these two compounds lies in the functional group at the 2-position of the thiophene ring. 2-Formylthiophene possesses a reactive aldehyde, while this compound features a stable acetal, which acts as a protecting group. This structural variance leads to different physical properties and profoundly different chemical reactivity.
| Property | 2-Formylthiophene | This compound |
| Molecular Formula | C₅H₄OS | C₉H₁₄O₂S |
| Molecular Weight | 112.15 g/mol | 186.27 g/mol |
| Appearance | Colorless to yellow liquid | Colorless liquid |
| Boiling Point | 198 °C | 97-100 °C at 27 mmHg |
| Density | ~1.200 g/mL | ~1.04 g/mL |
| Synonyms | Thiophene-2-carboxaldehyde, 2-Thenaldehyde | 2-Thiophenecarboxaldehyde diethyl acetal |
Reactivity and Strategic Application
The core of this comparison lies in understanding when to employ the reactive aldehyde versus its protected, stable counterpart.
2-Formylthiophene is the go-to reagent for direct modifications of the aldehyde group. It readily participates in a host of classical carbonyl reactions:
-
Nucleophilic Addition: Reacts with Grignard reagents and organolithiums.
-
Condensation Reactions: Undergoes Knoevenagel, Wittig, and aldol reactions to form new carbon-carbon double bonds.
-
Reductive Amination: Forms amines by reacting with ammonia or primary/secondary amines in the presence of a reducing agent.
-
Oxidation: Can be oxidized to thiophene-2-carboxylic acid.
The aldehyde group is electron-withdrawing, which deactivates the thiophene ring toward electrophilic aromatic substitution, but directs incoming electrophiles to the 5-position.
This compound serves as a strategic intermediate. The diethyl acetal group is robust and inert to a wide range of nucleophilic and basic reagents that would otherwise react with an aldehyde.[1][2] Its primary utility is to temporarily mask the aldehyde functionality, thereby enabling reactions on the thiophene ring that are otherwise incompatible with the formyl group. The most significant of these is metallation (e.g., lithiation), which allows for the introduction of various electrophiles at the 5-position. Following the desired ring modification, the acetal is easily hydrolyzed under acidic conditions to regenerate the aldehyde.
Data Presentation: A Tale of Two Synthetic Routes
The choice between these two reagents is best illustrated by comparing reaction outcomes and yields.
Table 1: Direct Condensation Reactions of 2-Formylthiophene
For the direct synthesis of α,β-unsaturated systems, 2-formylthiophene is highly efficient, offering high yields in a single step.
| Reaction | Reagent | Catalyst/Conditions | Product | Yield (%) |
| Knoevenagel Condensation | Malononitrile | Ammonium Acetate, Sonication, RT | 2-(Thiophen-2-ylmethylene)malononitrile | >95% |
| Wittig Reaction | Benzyltriphenylphosphonium chloride | NaH, THF | 2-(2-Styryl)thiophene | ~90% |
Table 2: Multi-Step Synthesis of 5-Substituted Thiophenes via Protection
To introduce a substituent at the 5-position using organometallic reagents, protection of the aldehyde is mandatory. A direct reaction of 2-formylthiophene with n-BuLi would result in nucleophilic attack at the carbonyl, not deprotonation of the ring. The following sequence demonstrates the strategic advantage of this compound.
| Step | Reaction | Reagents | Conditions | Product | Yield (%) |
| 1 | Protection | 2-Formylthiophene, Triethyl orthoformate | EtOH, cat. HCl | This compound | ~95% |
| 2 | Lithiation & Bromination | This compound, n-BuLi, then CBr₄ | THF, -78 °C | 5-Bromo-2-(diethoxymethyl)thiophene | ~85% |
| 3 | Deprotection | 5-Bromo-2-(diethoxymethyl)thiophene | Acetone, aq. HCl | 5-Bromo-2-formylthiophene | ~90% |
| Overall | - | - | - | - | ~72% |
This multi-step approach, despite requiring more transformations, is the only viable route to achieve this specific substitution pattern with high yield and purity.
Mandatory Visualizations
The strategic relationship and the workflow for the protected route are illustrated below.
Caption: Logical relationship between protected and unprotected thiophene aldehydes.
Caption: Experimental workflow for synthesis via a protected intermediate.
Experimental Protocols
Protocol 1: Knoevenagel Condensation of 2-Formylthiophene
-
Reagents: 2-Formylthiophene (1.0 eq), malononitrile (1.0 eq), ammonium acetate (0.1 eq).
-
Procedure: In a round-bottom flask, combine 2-formylthiophene and malononitrile. Add a catalytic amount of ammonium acetate. The flask is then subjected to ultrasonication at room temperature. The reaction is typically complete within 15-30 minutes, monitored by TLC. The resulting solid product is washed with cold water and ethanol and dried to yield 2-(thiophen-2-ylmethylene)malononitrile.
Protocol 2: Protection of 2-Formylthiophene
-
Reagents: 2-Formylthiophene (1.0 eq), triethyl orthoformate (1.2 eq), absolute ethanol, concentrated HCl (catalytic).
-
Procedure: To a solution of 2-formylthiophene in absolute ethanol, add triethyl orthoformate. Add a few drops of concentrated HCl and stir the mixture at room temperature for 4-6 hours. Neutralize the reaction with a solution of sodium ethoxide. Remove the solvent under reduced pressure. The residue is extracted with diethyl ether, washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product, this compound, is often pure enough for the next step or can be purified by vacuum distillation.
Protocol 3: Lithiation and Bromination of this compound
-
Reagents: this compound (1.0 eq), n-butyllithium (1.1 eq, in hexanes), carbon tetrabromide (CBr₄, 1.2 eq), anhydrous tetrahydrofuran (THF).
-
Procedure: Under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium dropwise while maintaining the temperature. Stir the resulting solution for 1 hour at -78 °C. In a separate flask, dissolve carbon tetrabromide in anhydrous THF, cool to -78 °C, and add the lithiated thiophene solution via cannula. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 5-bromo-2-(diethoxymethyl)thiophene.
Protocol 4: Deprotection to 5-Bromo-2-formylthiophene
-
Reagents: 5-Bromo-2-(diethoxymethyl)thiophene (1.0 eq), acetone, 1M aqueous HCl.
-
Procedure: Dissolve the crude 5-bromo-2-(diethoxymethyl)thiophene in acetone. Add 1M aqueous HCl and stir the mixture vigorously at room temperature. The reaction progress is monitored by TLC until the starting material is consumed (typically 2-4 hours). Remove the acetone via rotary evaporation. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration and solvent removal, the product, 5-bromo-2-formylthiophene, is obtained and can be purified by column chromatography or distillation.
Conclusion
The comparison between this compound and 2-formylthiophene is not a matter of which is superior, but rather a question of synthetic strategy.
-
2-Formylthiophene is the optimal choice for reactions involving direct transformation of the aldehyde group, such as condensations and reductive aminations, providing a direct and high-yielding route to desired products.
-
This compound is an indispensable intermediate when the synthetic goal requires modification of the thiophene ring with reagents incompatible with a free aldehyde. While this route involves additional protection and deprotection steps, it unlocks synthetic pathways, particularly C-C and C-heteroatom bond formation at the 5-position via lithiation, that are otherwise inaccessible.
A thorough understanding of the reactivity of both compounds allows researchers to design more elegant, efficient, and effective synthetic routes for the development of novel chemical entities.
References
A Comparative Guide to Formylthiophene Protecting Groups: The Ascendancy of 2-(Diethoxymethyl)thiophene
For researchers, scientists, and drug development professionals engaged in the intricate synthesis of thiophene-containing molecules, the judicious selection of a formyl protecting group is a critical determinant of success. This guide provides an objective comparison of 2-(diethoxymethyl)thiophene with other common protected forms of 2-formylthiophene, supported by experimental data to underscore its advantages in stability, ease of handling, and synthetic versatility.
The formyl group is a cornerstone of synthetic chemistry, yet its reactivity necessitates protection during various transformations. In the context of thiophene chemistry, where the aromatic ring is susceptible to a range of reactions, a robust and reliable protecting group is paramount. While several options exist, this compound, a diethyl acetal, consistently emerges as a superior choice for a multitude of applications.
Performance Comparison of Formylthiophene Protecting Groups
The efficacy of a protecting group is evaluated based on its ease of formation, stability under diverse reaction conditions, and the efficiency of its removal. This section provides a quantitative comparison of this compound with two other widely used protected forms of 2-formylthiophene: 2-(1,3-dioxolan-2-yl)thiophene (a cyclic acetal) and 2-(1,3-dithian-2-yl)thiophene (a cyclic dithioacetal).
| Protecting Group | Formation Reagents | Typical Yield (Formation) | Stability to Strong Bases (e.g., n-BuLi) | Deprotection Reagents | Typical Yield (Deprotection) | Key Advantages | Key Disadvantages |
| This compound | 2-Formylthiophene, Triethyl orthoformate, Acid catalyst (e.g., NH₄Cl) | > 95% | High | Aqueous Acid (e.g., HCl) | > 90% | High yield formation, excellent stability, clean deprotection. | Less stable to strong acid than dithianes. |
| 2-(1,3-Dioxolan-2-yl)thiophene | 2-Formylthiophene, Ethylene glycol, Acid catalyst (e.g., p-TsOH) | 60-95%[1] | Moderate | Aqueous Acid (e.g., HCl) | Good to Excellent | Common and relatively stable. | Formation can be lower yielding; potential for polymerization.[1] |
| 2-(1,3-Dithian-2-yl)thiophene | 2-Formylthiophene, 1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂) | Good to Excellent | High | Oxidative or metal-mediated reagents (e.g., NCS/AgNO₃, HgCl₂) | Variable | Very high stability to acid. | Deprotection can require harsh or toxic reagents. |
The Strategic Advantage of this compound
The data clearly indicates that this compound offers a compelling balance of high-yield synthesis, robust stability, and straightforward deprotection. Its primary advantages lie in:
-
Near-Quantitative Formation: The reaction of 2-formylthiophene with triethyl orthoformate is a highly efficient process, often proceeding to completion with minimal side products. This ensures a clean and high-yielding entry into the protected form.
-
Exceptional Stability: The diethyl acetal is remarkably stable to a wide range of nucleophilic and basic reagents, including organolithium species like n-butyllithium. This stability is crucial for subsequent functionalization of the thiophene ring via metallation and electrophilic quench, a cornerstone of modern thiophene chemistry.
-
Mild and Efficient Deprotection: The regeneration of the formyl group is typically achieved under mild aqueous acidic conditions, which are often compatible with a variety of other functional groups. This clean deprotection minimizes the risk of side reactions and simplifies purification.
In contrast, while cyclic acetals like 2-(1,3-dioxolan-2-yl)thiophene are serviceable, their formation can be less efficient and may be complicated by side reactions such as polymerization of the starting aldehyde.[1] Dithianes, renowned for their stability, often necessitate harsh or toxic reagents for deprotection, limiting their applicability in the synthesis of complex and sensitive molecules.
Experimental Protocols
To facilitate the practical application of these protecting groups, detailed experimental protocols for their formation and deprotection are provided below.
Synthesis of this compound
Principle: This procedure outlines the acid-catalyzed formation of the diethyl acetal from 2-formylthiophene and triethyl orthoformate.
Materials:
-
2-Formylthiophene
-
Triethyl orthoformate
-
Ammonium chloride (catalyst)
-
Ethanol (solvent)
Procedure:
-
To a solution of 2-formylthiophene in ethanol, add triethyl orthoformate and a catalytic amount of ammonium chloride.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by vacuum distillation to obtain pure this compound.
Deprotection of this compound
Principle: This protocol describes the acid-catalyzed hydrolysis of the diethyl acetal to regenerate 2-formylthiophene.
Materials:
-
This compound
-
Acetone (co-solvent)
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in acetone.
-
Add dilute hydrochloric acid and stir the mixture at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-formylthiophene.
Logical Workflow for Protecting Group Selection
The choice of a protecting group is a critical decision in a synthetic workflow. The following diagram illustrates a logical process for selecting the most appropriate formyl protecting group for a thiophene derivative based on the planned synthetic route.
Conclusion
For researchers navigating the complexities of thiophene chemistry, this compound presents a compelling combination of high efficiency in both its formation and deprotection, coupled with excellent stability towards a broad range of reagents. This makes it an invaluable tool for the synthesis of complex thiophene-containing molecules, offering a distinct advantage over other commonly employed formyl protecting groups. Its adoption can lead to cleaner reactions, higher overall yields, and a more streamlined synthetic workflow.
References
A Comparative Guide to Purity Validation of 2-(Diethoxymethyl)thiophene by GC-MS
For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 2-(Diethoxymethyl)thiophene purity against alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The information presented is supported by established experimental protocols and comparative performance data to aid in the selection of the most appropriate analytical methodology.
Introduction to Purity Validation
This compound is a heterocyclic compound that can serve as a building block in the synthesis of various organic materials and pharmaceutical intermediates. The purity of this starting material is critical as impurities can lead to unwanted side reactions, lower yields of the desired product, and introduce potentially toxic components into the final compound. Therefore, robust analytical methods are required to accurately quantify the purity and identify any potential impurities.
GC-MS for Purity Validation of this compound
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides detailed structural information and sensitive detection.[1]
Experimental Protocol for GC-MS Validation
A validated GC-MS method is essential for the accurate determination of this compound purity. The following protocol is based on the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[2]
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 25 mL of dichloromethane to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the test sample of this compound in the same manner as the standard solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard solution with dichloromethane to concentrations ranging from 0.01 µg/mL to 10 µg/mL. This range will be used to determine the limit of detection (LOD), limit of quantitation (LOQ), and linearity.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, 50:1).
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-400.
3. Validation Parameters:
-
Specificity: Inject the blank (dichloromethane), standard solution, and sample solution to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate. Plot the average peak area against the concentration and determine the correlation coefficient (R²).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the concentrations that yield a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.[3]
-
Precision (Repeatability): Perform six replicate injections of the standard solution and calculate the relative standard deviation (%RSD) of the peak areas.
-
Accuracy (Recovery): Spike a known amount of this compound reference standard into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). Calculate the percentage recovery.
GC-MS Workflow Diagram
Caption: Workflow for the validation of this compound purity by GC-MS.
Comparison with Alternative Methods
While GC-MS is a highly effective technique, other methods such as HPLC and qNMR also offer robust solutions for purity determination.[4][5] The choice of method often depends on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the availability of instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique that is widely used in the pharmaceutical industry for purity and impurity analysis.[4] It is particularly suitable for non-volatile or thermally labile compounds.
Methodology Outline:
-
Mode: Reversed-phase HPLC with a C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid for improved peak shape.
-
Detection: UV-Vis or Diode Array Detector (DAD). Thiophene derivatives typically have strong UV absorbance.[4]
-
Quantification: Based on the peak area relative to a reference standard, similar to GC.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a compound without the need for a specific reference standard of the same compound.[6] Instead, a certified internal standard of a different, stable compound is used.
Methodology Outline:
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[7]
-
Sample Preparation: A precisely weighed amount of the this compound sample is mixed with a precisely weighed amount of a certified internal standard (e.g., maleic acid) in a deuterated solvent.
-
Data Acquisition: A ¹H NMR spectrum is acquired under conditions that ensure accurate integration.
-
Quantification: The purity of the analyte is calculated by comparing the integral of a specific proton signal from the analyte to the integral of a known proton signal from the internal standard.
Comparative Performance Data
The following table summarizes the typical performance characteristics of GC-MS, HPLC, and qNMR for the purity analysis of a small organic molecule like this compound.
| Performance Characteristic | GC-MS | HPLC-UV | qNMR |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL | 0.1 - 5 µg/mL | ~0.1% (w/w) |
| Limit of Quantitation (LOQ) | 0.05 - 5 µg/mL | 0.5 - 15 µg/mL | ~0.5% (w/w) |
| Linearity (R²) | > 0.998 | > 0.998 | Not Applicable (Direct Method) |
| Precision (%RSD) | < 2% | < 2% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99 - 101% |
| Sample Run Time | 15 - 30 minutes | 10 - 25 minutes | 5 - 15 minutes |
| Structural Information | High (Mass Spectrum) | Low (Retention Time) | High (Chemical Shifts, Coupling) |
| Destructive to Sample? | Yes | No (can be collected) | No |
Logical Comparison of Analytical Methods
Caption: Comparison of analytical methods for purity validation.
Conclusion
The validation of this compound purity can be effectively achieved using GC-MS, HPLC, and qNMR.
-
GC-MS is an excellent choice for its high sensitivity and ability to provide detailed structural information about volatile impurities, making it a powerful tool for both quantification and impurity identification.[8]
-
HPLC-UV offers a robust and widely accessible alternative, particularly for routine quality control where high throughput is necessary and the identities of potential impurities are already known.[4]
-
qNMR stands out as a primary method that provides exceptional accuracy and precision without the need for a specific reference standard of the analyte.[5] Its non-destructive nature is also advantageous when dealing with limited sample quantities.[6]
The selection of the most suitable method will depend on the specific context of the analysis. For comprehensive impurity profiling and high sensitivity, GC-MS is highly recommended. For routine analysis and high throughput, HPLC is a practical choice. When the highest accuracy and a direct measurement of purity are required, qNMR is the superior option. In many cases, using two orthogonal methods (e.g., GC-MS and qNMR) can provide the most comprehensive and reliable assessment of compound purity.[6]
References
- 1. news-medical.net [news-medical.net]
- 2. database.ich.org [database.ich.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. benchchem.com [benchchem.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. impactfactor.org [impactfactor.org]
Comparative study of different methods for synthesizing 2-(Diethoxymethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 2-(diethoxymethyl)thiophene, a valuable intermediate in organic synthesis. The methods are compared based on reaction yield, number of steps, and reagent profiles. Detailed experimental protocols are provided for the key transformations, and a logical workflow of the synthetic comparison is presented.
At a Glance: Comparison of Synthetic Routes
| Parameter | Two-Step Synthesis: Vilsmeier-Haack & Acetalization | One-Step Synthesis: Grignard Reaction |
| Overall Yield | ~65-85% (estimated) | Moderate (exact yield not specified in literature) |
| Number of Steps | 2 | 1 |
| Starting Materials | Thiophene, N-methylformanilide, phosphorus oxychloride, ethanol/triethyl orthoformate | 2-Bromothiophene, magnesium, triethyl orthoformate |
| Key Intermediates | 2-Thiophenecarboxaldehyde | 2-Thienylmagnesium bromide |
| Reaction Conditions | Vilsmeier-Haack: 25-35°C; Acetalization: Reflux | Grignard formation: Reflux; Reaction with orthoformate: Reflux |
| Advantages | Well-established procedures, high yield in the acetalization step. | Fewer synthetic steps. |
| Disadvantages | Two-step process, use of phosphorus oxychloride. | Grignard reagent is moisture-sensitive, yield of isolated acetal is not well-documented. |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the two-step and one-step synthesis routes to this compound.
Detailed Experimental Protocols
Method 1: Two-Step Synthesis via Vilsmeier-Haack Reaction and Acetalization
This method involves the formylation of thiophene to produce 2-thiophenecarboxaldehyde, followed by the protection of the aldehyde as a diethyl acetal.
Step 1: Synthesis of 2-Thiophenecarboxaldehyde
This procedure is adapted from a well-established Vilsmeier-Haack reaction protocol.
-
Materials:
-
Thiophene
-
N-methylformanilide
-
Phosphorus oxychloride (POCl₃)
-
Diethyl ether
-
Dilute Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Ice
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place N-methylformanilide (1.0 mole) and phosphorus oxychloride (1.0 mole). Allow the mixture to stand for 30 minutes.
-
Begin stirring and cool the flask in a water bath. Add thiophene (1.1 moles) dropwise at a rate that maintains the internal temperature between 25-35°C.
-
After the addition is complete, continue stirring at the same temperature for 2 hours, and then let the mixture stand at room temperature for 15 hours.
-
Pour the dark, viscous solution into a vigorously stirred mixture of cracked ice (400 g) and water (250 ml).
-
Separate the aqueous layer and extract it three times with diethyl ether.
-
Combine the ether extracts with the organic layer and wash twice with dilute hydrochloric acid, followed by two washes with saturated sodium bicarbonate solution, and a final wash with water.
-
Dry the ether solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude oil is purified by vacuum distillation to yield 2-thiophenecarboxaldehyde. The reported yield is typically in the range of 71-74%.
-
Step 2: Synthesis of this compound via Acetalization
This general procedure is effective for the acetalization of aromatic aldehydes.
-
Materials:
-
2-Thiophenecarboxaldehyde
-
Ethanol
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Sodium bicarbonate
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-thiophenecarboxaldehyde in an excess of absolute ethanol.
-
Add triethyl orthoformate (typically 1.2-1.5 equivalents) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and quench the catalyst by adding a small amount of solid sodium bicarbonate.
-
Remove the solvent and excess reagents under reduced pressure.
-
The residue can be purified by vacuum distillation to afford this compound. While a specific yield for this reaction is not provided in the searched literature, similar reactions report yields upwards of 92%.
-
Method 2: One-Step Synthesis via Grignard Reaction (Bodroux-Chichibabin Reaction)
This method involves the direct formation of the acetal by reacting a Grignard reagent with triethyl orthoformate. The acetal is an intermediate in the Bodroux-Chichibabin aldehyde synthesis.[1][2]
-
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Triethyl orthoformate
-
Iodine (crystal, for initiation)
-
-
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
In the dropping funnel, place a solution of 2-bromothiophene in anhydrous diethyl ether.
-
Add a small amount of the 2-bromothiophene solution to the magnesium to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture until the magnesium is consumed.
-
Cool the Grignard reagent in an ice bath and add triethyl orthoformate dropwise.
-
After the addition, the mixture is typically refluxed to ensure the reaction goes to completion.[3]
-
The reaction is then quenched with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over a suitable drying agent, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation. The literature suggests a "moderate" yield for a similar reaction.[4]
-
Conclusion
The choice between these two synthetic routes for this compound will depend on the specific requirements of the researcher. The two-step method via the Vilsmeier-Haack reaction and subsequent acetalization is well-documented and likely to provide a higher overall yield. However, it involves an additional synthetic step and the use of phosphorus oxychloride. The one-step Grignard-based approach is more direct but requires the handling of moisture-sensitive reagents, and the yield for the isolated acetal is not as well-established in the available literature. For applications where a high and reliable yield is critical, the two-step synthesis may be preferable. For situations where a more streamlined, one-pot approach is desired, and a moderate yield is acceptable, the Grignard route presents a viable alternative.
References
- 1. Bodroux-Chichibabin_aldehyde_synthesis [chemeurope.com]
- 2. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 3. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]
- 4. DE3919890A1 - METHOD FOR THE PRODUCTION OF ARYLACETALDEHYD DIALKYLACETALS - Google Patents [patents.google.com]
Electrochemical Showdown: A Comparative Guide to Polymers Derived from 2-(Diethoxymethyl)thiophene and its Analogs
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective electrochemical comparison of polymers originating from 2-(diethoxymethyl)thiophene. Due to the inherent reactivity of its aldehyde precursor, 2-formylthiophene (thiophene-2-carbaldehyde), the direct polymerization and electrochemical characterization of its acetal-protected form, poly(this compound), is not widely documented. Consequently, this guide will focus on the closely related and more studied poly(thiophene-2-carbaldehyde) and benchmark its anticipated electrochemical performance against unsubstituted polythiophene and other substituted polythiophene derivatives. This comparison is supported by available experimental data and established principles of conducting polymer chemistry.
The introduction of functional groups onto the thiophene ring is a critical strategy for tuning the electronic and physical properties of the resulting polymers. The this compound monomer is of particular interest as the diethoxymethyl group serves as a protecting group for the highly reactive 2-formyl group. This aldehyde functionality, once deprotected, offers a versatile handle for post-polymerization modification, making these polymers attractive for applications in sensors, drug delivery systems, and bioelectronics.
Performance Comparison of Thiophene-Based Polymers
The electrochemical characteristics of polythiophenes, such as their oxidation potential and conductivity, are highly sensitive to the nature of the substituent on the thiophene ring. Electron-donating groups generally lower the oxidation potential and enhance conductivity, while electron-withdrawing groups have the opposite effect.
The carbaldehyde group at the 2-position of the thiophene ring is strongly electron-withdrawing. This has a significant impact on the electrochemical properties of the resulting polymer, poly(thiophene-2-carbaldehyde). The direct polymerization of thiophene-2-carbaldehyde has been reported to be challenging.[1]
Below is a comparative summary of the key electrochemical parameters for poly(thiophene-2-carbaldehyde) and other relevant polythiophene derivatives.
| Polymer Derivative | Substituent(s) | Onset Oxidation Potential (Eonset vs. Ag/AgCl) | Conductivity (S/cm) | Key Remarks |
| Polythiophene (Unsubstituted) | None | ~1.3 V[2] | 10-100 | Serves as the baseline for comparison. |
| Poly(3-methylthiophene) | 3-methyl (electron-donating) | Lower than unsubstituted polythiophene | Higher than unsubstituted polythiophene | The electron-donating methyl group facilitates oxidation. |
| Poly(thiophene-2-carbaldehyde) | 2-carbaldehyde (electron-withdrawing) | Expected to be significantly higher than unsubstituted polythiophene | Expected to be very low | The strong electron-withdrawing nature of the aldehyde group makes the polymer difficult to oxidize and likely results in low conductivity. Direct electrochemical polymerization is reported to be difficult.[1] |
| Poly(3,4-dibromothiophene-2-carbaldehyde) | 3,4-dibromo, 2-carbaldehyde (electron-withdrawing) | Expected to be > 1.8 V | Predicted to have very low conductivity | The combined electron-withdrawing effects of bromine and carbaldehyde are anticipated to render the polymer electrochemically inactive under typical conditions.[3] |
Experimental Protocols
Detailed methodologies for the synthesis and electrochemical characterization of these polymers are crucial for reproducible research.
A. Chemical Polymerization of Thiophene-2-carbaldehyde
One reported method for the synthesis of poly(thiophene-2-carbaldehyde) involves chemical polymerization using an acid catalyst.[4]
Materials:
-
Thiophene-2-carbaldehyde
-
Methanol
-
Concentrated Hydrochloric Acid (35.5%)
-
Potassium Hydroxide (KOH) solution (5%)
-
Deionized water
Procedure:
-
Dissolve thiophene-2-carbaldehyde (50 mmol) in methanol (25 ml).
-
Add concentrated hydrochloric acid (10 ml) to the solution.
-
Allow the reaction mixture to stand at room temperature for 48 hours. A black precipitate will form.
-
Filter the precipitate and wash it sequentially with 5% KOH solution, deionized water, and methanol.
-
Dry the resulting polymer powder at 105°C for 48 hours.[4]
B. Electrochemical Polymerization (General Protocol)
Electrochemical polymerization is a common technique for preparing polythiophene films directly onto an electrode surface.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, glassy carbon electrode)
-
Counter Electrode (e.g., Platinum wire)
-
Reference Electrode (e.g., Ag/AgCl)
Reagents:
-
Thiophene monomer (or substituted derivative)
-
Anhydrous acetonitrile (or other suitable organic solvent)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate (TBAP))
Procedure:
-
Prepare a solution of the thiophene monomer (e.g., 0.1 M) and the supporting electrolyte in the chosen solvent.
-
Assemble the three-electrode cell with the prepared solution.
-
Perform electropolymerization using either cyclic voltammetry (sweeping the potential between, for example, 0 V and an upper limit sufficient to oxidize the monomer) or potentiostatically (holding the potential at a value where the monomer oxidizes).
-
A polymer film will deposit on the working electrode. The thickness of the film can be controlled by the number of cycles or the duration of the potentiostatic hold.
C. Cyclic Voltammetry for Polymer Characterization
Cyclic voltammetry (CV) is used to investigate the redox properties of the polymer film.
Procedure:
-
After polymerization, rinse the polymer-coated working electrode with the pure solvent to remove any unreacted monomer.
-
Transfer the coated electrode to a fresh electrochemical cell containing only the supporting electrolyte solution (monomer-free).
-
Record the cyclic voltammogram by sweeping the potential across a range that covers the oxidation and reduction peaks of the polymer.
-
From the CV, the onset oxidation potential can be determined, which provides information about the ease of doping the polymer.
Visualizing the Workflow
To clarify the experimental processes, the following diagrams illustrate the logical flow of the synthesis and characterization steps.
References
Comparative Analysis of 13C NMR Assignments for 2-(Diethoxymethyl)thiophene
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of thiophene-based compounds, precise structural elucidation is paramount. This guide provides a detailed comparison and predicted 13C Nuclear Magnetic Resonance (NMR) assignments for 2-(diethoxymethyl)thiophene. Due to the absence of directly published experimental data for this specific compound, this analysis leverages data from structurally analogous compounds, including 2-substituted thiophenes and various acetals, to provide a reliable and scientifically grounded assignment.
Predicted 13C NMR Assignments
The predicted 13C NMR chemical shifts for this compound are summarized in Table 1. These assignments are based on the established chemical shift ranges for carbons in the thiophene ring and the diethoxymethyl group, taking into account the electronic effects of the substituents.
Table 1: Predicted 13C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C2 (Thiophene) | ~150-155 | The carbon atom of the thiophene ring directly attached to the electron-withdrawing diethoxymethyl group is expected to be significantly deshielded and appear downfield. |
| C5 (Thiophene) | ~127-130 | This carbon is in the alpha position relative to the sulfur atom and is expected to have a chemical shift similar to that of C2 in unsubstituted thiophene, but slightly shielded by the substituent at C2. |
| C3 (Thiophene) | ~126-129 | This carbon is in the beta position to the substituent and is expected to be slightly shielded compared to C2 and C5. |
| C4 (Thiophene) | ~125-128 | Also in a beta position, its chemical shift is anticipated to be in a similar range to C3. |
| CH (Acetal) | ~100-105 | The methine carbon of the acetal group is characteristically found in this downfield region due to the deshielding effect of the two adjacent oxygen atoms. |
| O-C H2-CH3 | ~60-65 | The methylene carbons of the ethoxy groups are deshielded by the adjacent oxygen atom. |
| O-CH2-C H3 | ~15-18 | The methyl carbons of the ethoxy groups are the most shielded carbons in the molecule, appearing in the typical aliphatic region. |
Comparison with Related Structures
The prediction of the chemical shifts for the thiophene ring carbons is informed by data from various 2-substituted thiophenes. For instance, the carbon atom bearing the substituent (C2) generally resonates at the lowest field. The chemical shifts of C3, C4, and C5 are influenced by the electronic nature of the substituent.
The assignment of the diethoxymethyl group is based on extensive data for acetals. The acetal carbon (CH) consistently appears in the 90-110 ppm range. The chemical shifts of the ethoxy group carbons are also well-established, with the methylene carbons appearing around 60-65 ppm and the methyl carbons around 15-18 ppm.
Experimental Protocol
The following outlines a standard protocol for the acquisition of a 13C NMR spectrum for this compound, which would be necessary to confirm the predicted assignments.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tune and match the probe for 13C frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
3. Data Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Typical acquisition parameters:
-
Pulse angle: 30-45°
-
Spectral width: ~200-250 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
4. Data Processing:
-
Apply an exponential multiplication (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the FID.
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Visualization of this compound Structure
To aid in the understanding of the atomic connectivity and to provide a clear reference for the assigned carbon atoms, the following diagram illustrates the structure of this compound with numbered carbon atoms corresponding to the assignments in Table 1.
Caption: Structure of this compound with atom numbering.
A Comparative Guide to Alternative Protecting Groups for Thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the field of drug development, the selective protection and deprotection of functional groups is a critical aspect of reaction design. Thiophene-2-carbaldehyde, a key building block in many pharmaceutical compounds, presents a unique set of challenges and opportunities for chemists. This guide provides an objective comparison of common and alternative protecting groups for thiophene-2-carbaldehyde, supported by experimental data and detailed protocols to inform your synthetic strategy.
Introduction to Protecting Groups for Aldehydes
The aldehyde functional group is highly reactive and susceptible to nucleophilic attack and oxidation. Protecting groups are employed to temporarily mask the aldehyde, rendering it inert to specific reaction conditions. The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removed in high yield under mild conditions that do not affect other functional groups in the molecule. For thiophene-2-carbaldehyde, the choice of protecting group can also be influenced by the electronic properties of the thiophene ring.
This guide focuses on two of the most common classes of protecting groups for aldehydes: acetals (specifically cyclic acetals like dioxolanes) and dithioacetals (specifically cyclic dithioacetals like dithianes).
Comparison of Common Protecting Groups
The selection of an appropriate protecting group is contingent on the specific requirements of the synthetic route. The following table summarizes the performance of two common protecting groups for thiophene-2-carbaldehyde based on available experimental data.
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Typical Yield (Protection) | Typical Yield (Deprotection) | Stability |
| 1,3-Dioxolane | 2-(Thiophen-2-yl)-1,3-dioxolane | Ethylene glycol, p-TsOH, Toluene, reflux | Dilute aqueous acid (e.g., HCl, AcOH) | Good to Excellent | Good to Excellent | Stable to bases and nucleophiles; Labile to acid. |
| 1,3-Dithiane | 2-(Thiophen-2-yl)-1,3-dithiane | 1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂), CH₂Cl₂ | Heavy metal salts (e.g., Hg(NO₃)₂), oxidative conditions (e.g., H₂O₂/I₂), or strong acids. | Good to Excellent | Good to Excellent | Stable to both acidic and basic conditions. |
In-Depth Analysis of Protecting Groups
1,3-Dioxolane: The Acid-Labile Workhorse
The formation of a 1,3-dioxolane is a widely used method for protecting aldehydes. The reaction is typically carried out by reacting the aldehyde with ethylene glycol in the presence of an acid catalyst, with azeotropic removal of water to drive the equilibrium towards the product.
Advantages:
-
Mild Deprotection: The key advantage of the dioxolane group is its facile cleavage under mild acidic conditions, which is often compatible with a wide range of other functional groups.[1]
-
High Yields: Both the protection and deprotection steps generally proceed in high yields.
Disadvantages:
-
Acid Sensitivity: The inherent acid lability of acetals precludes their use in synthetic steps that require acidic conditions.
The mechanism of protection involves the acid-catalyzed addition of ethylene glycol to the aldehyde, followed by the elimination of water. The reverse reaction, deprotection, is an acid-catalyzed hydrolysis.
1,3-Dithiane: The Robust Protector
Dithianes are the sulfur analogs of acetals and are known for their exceptional stability. They are formed by reacting an aldehyde with 1,3-propanedithiol, typically under Lewis acid catalysis.
Advantages:
-
Broad Stability: Dithianes are stable to both acidic and basic conditions, making them suitable for a wider range of subsequent reactions compared to acetals.[2]
-
Umpolung Reactivity: The protons on the carbon between the two sulfur atoms are acidic and can be removed with a strong base, allowing the dithiane to act as a masked acyl anion. This "umpolung" or reversal of polarity is a powerful tool in carbon-carbon bond formation.
Disadvantages:
-
Harsher Deprotection: The removal of a dithiane group often requires more stringent conditions, such as the use of toxic heavy metal salts or strong oxidizing agents, which may not be compatible with sensitive functional groups.[3]
Experimental Protocols
The following are generalized experimental protocols for the protection of thiophene-2-carbaldehyde as a 1,3-dioxolane and a 1,3-dithiane, and their subsequent deprotection.
Protocol 1: Synthesis of 2-(Thiophen-2-yl)-1,3-dioxolane
This procedure outlines the protection of thiophene-2-carbaldehyde as its corresponding 1,3-dioxolane.
Materials:
-
Thiophene-2-carbaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add thiophene-2-carbaldehyde (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 equivalents) in toluene.
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: Deprotection of 2-(Thiophen-2-yl)-1,3-dioxolane
This protocol describes the cleavage of the dioxolane protecting group to regenerate thiophene-2-carbaldehyde.
Materials:
-
2-(Thiophen-2-yl)-1,3-dioxolane
-
Acetone
-
Water
-
Dilute hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve 2-(thiophen-2-yl)-1,3-dioxolane (1 equivalent) in a mixture of acetone and water.
-
Add a catalytic amount of dilute hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the regenerated thiophene-2-carbaldehyde by distillation or column chromatography if necessary.
Protocol 3: Synthesis of 2-(Thiophen-2-yl)-1,3-dithiane
This procedure outlines the protection of thiophene-2-carbaldehyde as its corresponding 1,3-dithiane.
Materials:
-
Thiophene-2-carbaldehyde
-
1,3-Propanedithiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve thiophene-2-carbaldehyde (1 equivalent) and 1,3-propanedithiol (1.1 equivalents) in dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C and add boron trifluoride diethyl etherate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Protocol 4: Deprotection of 2-(Thiophen-2-yl)-1,3-dithiane
This protocol describes the cleavage of the dithiane protecting group using mercury(II) nitrate.
Materials:
-
2-(Thiophen-2-yl)-1,3-dithiane
-
Mercury(II) nitrate trihydrate
-
Solvent for washing (e.g., diethyl ether)
Procedure:
-
In a mortar, add 2-(thiophen-2-yl)-1,3-dithiane (1 equivalent) and mercury(II) nitrate trihydrate (2 equivalents).
-
Grind the mixture with a pestle at room temperature for 1-5 minutes, monitoring the reaction by TLC.[4]
-
Once the reaction is complete, wash the solid mixture with diethyl ether.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the regenerated thiophene-2-carbaldehyde by column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflows for the protection and deprotection of thiophene-2-carbaldehyde.
Caption: Workflow for the protection of thiophene-2-carbaldehyde.
Caption: Workflow for the deprotection of protected thiophene-2-carbaldehyde.
Conclusion and Recommendations
The choice between a 1,3-dioxolane and a 1,3-dithiane protecting group for thiophene-2-carbaldehyde is dictated by the planned synthetic route.
-
For syntheses that involve basic or nucleophilic reaction conditions and where a mild acidic deprotection is feasible, the 1,3-dioxolane is an excellent choice due to its ease of removal.
-
When the subsequent synthetic steps require acidic conditions, the robust nature of the 1,3-dithiane makes it the superior protecting group, provided that the potentially harsh deprotection conditions are compatible with the overall molecule.
Researchers should carefully consider the stability of all functional groups present in their molecule when selecting a protecting group strategy. The experimental protocols provided herein offer a starting point for the practical implementation of these protecting groups in the synthesis of thiophene-containing target molecules.
References
A Comparative Guide to the Electronic Structure of 2-(Diethoxymethyl)thiophene via DFT Calculations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic structure of 2-(Diethoxymethyl)thiophene, benchmarked against unsubstituted thiophene and 2-methoxythiophene. The insights are derived from Density Functional Theory (DFT) calculations, a powerful computational tool for predicting molecular properties. Understanding the electronic characteristics of substituted thiophenes is crucial for the rational design of novel therapeutic agents and functional materials, as these properties govern molecular interactions and reactivity.
Experimental Protocols: A Standardized DFT Approach
To ensure a reliable comparison, a standardized computational protocol is proposed for determining the electronic properties of this compound. This methodology is based on established practices for similar thiophene derivatives, as reported in the scientific literature.
The recommended protocol involves geometry optimization and subsequent electronic property calculations using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory has been shown to provide accurate results for the electronic and structural properties of thiophene-based molecules. All calculations would be performed in the gas phase to represent the intrinsic properties of the molecule. Key electronic descriptors to be calculated include the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resulting HOMO-LUMO energy gap.
Data Presentation: Comparative Electronic Properties
The following table summarizes the key electronic properties for thiophene, 2-methoxythiophene, and the anticipated values for this compound based on the proposed DFT calculations. The data for thiophene and 2-methoxythiophene are derived from existing computational studies[1][2][3]. The values for this compound are placeholders, representing the expected outputs from the described computational protocol.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Thiophene | -6.58 | -0.78 | 5.80 |
| 2-Methoxythiophene | -5.97 | -0.65 | 5.32 |
| This compound | TBD | TBD | TBD |
TBD: To Be Determined by DFT calculation.
The HOMO energy is an indicator of the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.
Mandatory Visualization: DFT Workflow
The following diagram illustrates the standardized workflow for the DFT-based analysis of the electronic structure of this compound.
Caption: Workflow for DFT analysis of this compound.
This structured approach allows for the systematic in silico investigation of novel thiophene derivatives, providing valuable insights to guide experimental studies in drug discovery and materials science. By comparing the electronic properties of this compound with well-characterized analogues, researchers can make informed decisions regarding its potential applications.
References
Benchmarking Organic Transistors: A Comparative Guide for Novel Thiophene-Based Semiconductors
For researchers, scientists, and drug development professionals venturing into organic electronics, the selection of a semiconductor material is a critical determinant of device performance. While novel materials such as 2-(Diethoxymethyl)thiophene hold promise, a thorough evaluation of their potential requires benchmarking against established high-performance organic semiconductors. Due to the limited availability of performance data on this compound-based organic thin-film transistors (OTFTs), this guide provides a comparative benchmark using well-characterized, high-performance p-type and n-type organic semiconductors. This allows for a robust evaluation of new materials by providing a baseline for key performance metrics.
The primary figures of merit for an OTFT are its charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). Carrier mobility is a measure of how quickly charge carriers can move through the semiconductor, directly impacting the switching speed of the transistor. The on/off ratio quantifies the difference in current between the transistor's 'on' and 'off' states, which is crucial for digital logic applications. The threshold voltage is the minimum gate voltage required to turn the transistor 'on'.
Comparative Performance of Benchmark Organic Semiconductors
The following table summarizes the performance of several well-established p-type and n-type organic semiconductors. It is important to recognize that these performance metrics can be significantly influenced by factors such as the device architecture, the fabrication method (e.g., solution-processing or vacuum deposition), and the choice of dielectric material.
| Semiconductor Material | Type | Mobility (µ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Fabrication Method |
| Pentacene | p-type | 1 - 10 | > 106 | Vacuum Deposition |
| C8-BTBT | p-type | > 10 | > 107 | Solution Processing |
| Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) | p-type | up to 3.0[1] | > 106 | Vacuum Deposition |
| Poly(3-hexylthiophene) (P3HT) | p-type | 0.01 - 0.1 | 102 - 104 | Solution Processing |
| Diketopyrrolopyrrole-thienothiophene (DPP-TT) Copolymers | p-type | 1 - 10 | > 105 | Solution Processing |
| C60 | n-type | up to 11 | > 106 | Vacuum Deposition |
| PDI-based polymers | n-type | > 1 | > 105 | Solution Processing |
Experimental Protocols
To ensure a fair and accurate comparison when benchmarking a new material like this compound, it is crucial to follow standardized experimental protocols for device fabrication and characterization.
Fabrication of a Bottom-Gate, Top-Contact (BGTC) OTFT via Solution Processing
-
Substrate Cleaning: Begin with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively. Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen gas.
-
Dielectric Surface Treatment: To improve the interface quality, treat the SiO₂ surface with a self-assembled monolayer (SAM) of a material like octadecyltrichlorosilane (OTS). This can be done by immersing the substrate in a dilute solution of OTS in an anhydrous solvent (e.g., toluene or hexane) for a specified time, followed by rinsing and annealing.
-
Semiconductor Deposition: Dissolve the organic semiconductor in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene). Deposit the semiconductor solution onto the treated substrate using a technique such as spin-coating, drop-casting, or blade-coating. The choice of solvent and deposition technique will significantly impact the film morphology and, consequently, device performance. After deposition, anneal the film at a specific temperature and time to remove residual solvent and improve crystallinity.
-
Source/Drain Electrode Deposition: Finally, deposit the source and drain electrodes on top of the semiconductor layer through a shadow mask using thermal evaporation. Gold (Au) is a commonly used electrode material for p-type semiconductors due to its high work function.
Characterization of OTFT Performance
-
Electrical Measurements: Perform all electrical measurements in a controlled environment, such as a vacuum probe station or a glove box, to minimize the effects of air and moisture.
-
Transfer Characteristics: Measure the drain current (ID) as a function of the gate voltage (VG) at a constant, high drain-source voltage (VDS) (saturation regime). From the transfer curve, you can extract the on/off ratio and the threshold voltage. The field-effect mobility in the saturation regime (µsat) can be calculated from the slope of the (ID)1/2 vs. VG plot using the following equation:
ID = (µsat * Ci * W) / (2 * L) * (VG - Vth)²
where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, and L is the channel length.
-
Output Characteristics: Measure the drain current (ID) as a function of the drain-source voltage (VDS) for various gate voltages (VG). These curves will show the typical linear and saturation regions of transistor operation.
Experimental Workflow for OTFT Benchmarking
The following diagram illustrates the general workflow for fabricating and characterizing organic thin-film transistors to benchmark the performance of a new semiconductor material.
Caption: Workflow for OTFT fabrication and performance benchmarking.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-(Diethoxymethyl)thiophene
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents are fundamental to ensuring a secure working environment and maintaining environmental compliance. This guide provides detailed, step-by-step instructions for the proper disposal of 2-(Diethoxymethyl)thiophene, drawing upon safety data for structurally related compounds to establish best practices. Adherence to these protocols is crucial for minimizing risks and upholding a culture of safety.
I. Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[6]
-
Body Protection: A lab coat and other protective clothing to prevent skin exposure.[6]
-
Respiratory Protection: To be used if handling outside of a fume hood, in case of a spill, or when ventilation is inadequate.[6]
II. Quantitative Data Summary
Based on data for structurally similar thiophene compounds, the following table summarizes potential hazards.
| Hazard Category | Description | Precautionary Statements |
| Flammability | Thiophene and its derivatives are often flammable liquids whose vapors can form explosive mixtures with air.[3][4][5] | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[3][4] |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][4][6] May cause skin and serious eye irritation.[1][2][4][6] | Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[2][3][4] |
| Environmental | May be harmful to aquatic life with long-lasting effects.[3][4] | Avoid release to the environment.[3][4] |
| Reactivity | May react with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[5] | Store away from incompatible materials.[7] |
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[8][9][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][9]
Step 1: Waste Segregation and Collection
-
All waste containing this compound, including residual amounts in containers, contaminated materials (e.g., pipette tips, absorbent pads), and solutions, must be collected in a designated hazardous waste container.[9]
-
The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tightly-fitting lid.[9]
Step 2: Labeling of Waste Containers
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Flammable," "Harmful," "Irritant").[7][8][9]
Step 3: Storage of Waste
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area for hazardous waste.[7][10]
-
The storage area should be away from heat and ignition sources and separate from incompatible materials.[7][10]
Step 4: Professional Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6][7][8]
IV. Experimental Protocols: Spill Management
In the event of a spill, follow these procedures:
-
Ensure Personal Safety: Evacuate non-essential personnel. Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[6]
-
Cleanup: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal. Use non-sparking tools for cleanup to avoid ignition.[7]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.[7]
-
Reporting: Report the spill to your institution's EHS department.[7]
V. Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 2-(Diethoxymethyl)thiophene
This guide provides immediate, essential safety and logistical information for handling 2-(Diethoxymethyl)thiophene in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound.
Hazard Identification and Classification
Potential Hazards:
-
Flammability: Assumed to be a flammable liquid and vapor.[1]
-
Skin Corrosion/Irritation: May cause skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications and Use |
| Eye and Face Protection | Safety goggles and face shield | Must be worn at all times to protect against splashes. A face shield should be used in conjunction with goggles, especially during procedures with a higher risk of splashing.[3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and changed immediately if contaminated.[3] |
| Body Protection | Laboratory coat or disposable gown | A flame-resistant lab coat should be worn and kept fastened. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[3][5] |
| Respiratory Protection | NIOSH-approved respirator | All work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3] If ventilation is insufficient or aerosols are generated, a fit-tested N95 or higher-level respirator is required.[3] |
Operational Plan: Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1][6][7]
-
Store separately from oxidizing agents, strong reducing agents, strong acids, and strong bases.[1]
-
Ground/bond container and receiving equipment to prevent static discharge.[1][7]
Handling and Experimental Procedures:
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] Ensure that eyewash stations and safety showers are close to the workstation location.[8]
-
Weighing and Transferring:
-
Designate a specific area within the fume hood for handling the compound.
-
Use non-sparking tools to minimize ignition risk.[7]
-
When transferring, avoid splashing and the generation of mists or vapors.
-
-
Reaction Setup and Monitoring:
-
Ensure all glassware is free from cracks and contaminants.
-
Continuously monitor reactions for any signs of unexpected changes.
-
Keep the fume hood sash at the lowest possible height while working.[5]
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Properly label and store any resulting products or mixtures.
-
Emergency Procedures and First Aid
Immediate and appropriate responses to emergencies can significantly mitigate harm.
| Emergency Situation | First Aid and Response Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][7] Seek immediate medical attention.[1][9] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][9] If skin irritation persists, consult a physician.[1] |
| Inhalation | Move the individual to fresh air.[9] If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.[9] Seek medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1][7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |
| Spills | Evacuate the area. Remove all ignition sources.[10] Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, dry earth) and collect it in a suitable, closed container for disposal.[1][4][6] Do not let the product enter drains. |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1] Water spray can be used to cool containers. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.[5]
-
Unused or Waste Product: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][10] Do not allow the product to enter drains.[10]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in a designated, labeled container.[4]
-
Empty Containers: Decontaminate empty containers before disposal. Observe all label safeguards until containers are cleaned or destroyed.[4]
Workflow for Safe Handling
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
